molecular formula C8H8O2 B1628921 Phenylacetic-alpha-13C acid CAS No. 68661-15-4

Phenylacetic-alpha-13C acid

Katalognummer: B1628921
CAS-Nummer: 68661-15-4
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: WLJVXDMOQOGPHL-PTQBSOBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phenylacetic-alpha-13C acid is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound Phenylacetic-alpha-13C acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenylacetic-alpha-13C acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylacetic-alpha-13C acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXDMOQOGPHL-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583506
Record name Phenyl(2-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68661-15-4
Record name Phenyl(2-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68661-15-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Applications of alpha-13C labeled phenylacetic acid in biosynthesis research

Technical Guide: Applications of - C Labeled Phenylacetic Acid in Biosynthesis Research

Executive Summary

This technical guide details the strategic application of



The utility of labeling the






Chemical Fundamentals & Tracing Logic

The Isotope Label

The target molecule is Phenylacetic Acid-


-

C

  • Chemical Structure:

    
    
    
  • Isotopic Purity: Typically

    
     atom % 
    
    
    C.
  • Key Advantage: The

    
    -carbon connects the aromatic ring to the reactive carbonyl. It acts as the "bridge" atom. If the PAA molecule is incorporated intact (as a side chain), this carbon remains distinct. If PAA is catabolized (e.g., via the homogentisate pathway), this carbon's chemical environment changes drastically, allowing for immediate detection of metabolic "leakage."
    
NMR Detectability

In a proton-decoupled


  • Natural PAA

    
    -C: 
    
    
    ppm.
  • Labeled PAA

    
    -C:  Enhanced singlet at 
    
    
    ppm (intensity increases by ~100x relative to natural abundance).
  • Incorporated Penicillin G: The signal shifts slightly downfield (

    
     ppm) due to the formation of the amide bond with the 6-APA nucleus.
    

Primary Application: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -Lactam Biosynthesis[1]

The industrial production of Penicillin G (Benzylpenicillin) by Penicillium chrysogenum relies on the exogenous addition of PAA. The organism prefers PAA over endogenous synthesis, but it also possesses pathways to degrade PAA, reducing yield.

Mechanism of Incorporation
  • Activation: PAA is ligated to Coenzyme A by Phenylacetyl-CoA ligase (PCL), forming Phenylacetyl-CoA.[1]

  • Acylation: The enzyme Isopenicillin N Acyltransferase (IAT) swaps the hydrophilic

    
    -aminoadipyl side chain of Isopenicillin N with the hydrophobic phenylacetyl moiety.[1]
    
  • Result: The

    
    -
    
    
    C label is transferred directly into the Penicillin G side chain.
The "Scrambling" Problem (Catabolic Loss)

A major challenge in strain engineering is the diversion of PAA into catabolic pathways. P. chrysogenum can hydroxylate PAA to 2-hydroxyphenylacetic acid, eventually leading to ring cleavage via the homogentisate pathway.

  • Tracer Logic: If

    
    -
    
    
    C PAA is fed and significant
    
    
    C enrichment is found in the TCA cycle intermediates (e.g., labeled succinate or fumarate), it confirms that PAA is being burned for energy rather than used for antibiotic production.
Pathway Visualization

The following diagram illustrates the competing fates of the PAA precursor.

PenicillinBiosynthesisPAAPhenylacetic Acid(alpha-13C Labeled)PACoAPhenylacetyl-CoA(Activated)PAA->PACoAPhenylacetyl-CoA Ligase (PCL)OH_PAA2-OH-Phenylacetic AcidPAA->OH_PAAHydroxylation (Scrambling)PenGPenicillin G(Product)PACoA->PenGSide-chain ExchangeIPNIsopenicillin NIPN->PenGAcyltransferase (IAT)HomoHomogentisateOH_PAA->HomoRing CleavageTCATCA Cycle(Energy Loss)Homo->TCARing Cleavage

Figure 1: Metabolic fate of


1234

Experimental Protocols

Precursor Feeding Strategy

To maximize incorporation and minimize toxicity (PAA is toxic at high concentrations), a "Pulse-Feed" or "Slow-Feed" strategy is required.

ParameterSpecificationRationale
Tracer Form Sodium Phenylacetate-

-

C
Higher solubility than free acid; pH neutral.
Concentration 0.5 - 2.0 mM (Final)PAA inhibits cell growth above 4 mM.
Timing Idiophase (48h - 72h)Feed after biomass formation to target secondary metabolism.
Media Defined Medium (Glucose-limited)Prevents carbon catabolite repression; ensures uptake.
Step-by-Step Workflow
  • Inoculation: Seed P. chrysogenum in defined liquid medium. Incubate at 25°C, 250 rpm.

  • Growth Phase: Monitor biomass via dry cell weight (DCW) until stationary phase (approx. 48h).

  • Pulse Feeding: Aseptically add filter-sterilized Sodium Phenylacetate-

    
    -
    
    
    C solution to a final concentration of 1.0 mM.
  • Incubation: Continue fermentation for 24–48 hours.

  • Quenching: Rapidly cool broth to 4°C. Centrifuge to separate mycelium (biomass) from supernatant (media).

  • Extraction:

    • Acidify supernatant to pH 2.0 with HCl.

    • Extract 3x with Ethyl Acetate (Penicillin G partitions into organic phase).

    • Evaporate solvent to dryness.

  • Analysis: Resuspend residue in

    
     for NMR or Methanol/Water for LC-MS.
    
Analytical Detection
Method A:

C-NMR (The Gold Standard for Regiospecificity)
  • Instrument: 500 MHz or higher.

  • Experiment: Proton-decoupled 1D

    
    C.
    
  • Validation: Look for the massive enhancement of the benzylic methylene signal at ~43 ppm.

  • Coupling Check: If PAA was degraded and re-synthesized (scrambled), you will see satellite peaks or lower enrichment levels. A pure singlet confirms direct incorporation.

Method B: LC-MS (High Sensitivity)
  • Mode: Negative Ion Mode (ESI-).

  • Target: Penicillin G (

    
     333 for natural, 
    
    
    334 for labeled).
  • Calculation: Calculate the Mass Isotopomer Distribution (MID).

    
    
    (Where 
    
    
    is the intensity of the ion peak).

Secondary Application: Plant Auxin Research

While Indole-3-Acetic Acid (IAA) is the dominant auxin, PAA is non-indolic and widespread in plants (Arabidopsis, Tropaeolum).

  • Biosynthetic Route: Phenylalanine

    
     Phenylpyruvate 
    
    
    Phenylacetic Acid.
  • Application: Feeding

    
    -
    
    
    C Phenylalanine vs.
    
    
    -
    
    
    C PAA allows researchers to distinguish between de novo synthesis and transport/conjugation of existing pools.
  • Protocol Note: In plant tissue culture, PAA transport is distinct from IAA. Using the

    
    C label allows for "isotope dilution" quantification of endogenous PAA levels, which are often notoriously difficult to measure due to interfering phenolic compounds.
    

Analytical Workflow Diagram

WorkflowCulture1. Fungal Culture(Defined Medium)Feed2. Pulse Feed(Na-PAA-alpha-13C)Culture->FeedIncubate3. Metabolic Incorporation(24-48 Hours)Feed->IncubateExtract4. Acid Extraction(Ethyl Acetate, pH 2.0)Incubate->ExtractSplitExtract->SplitNMR5a. 13C-NMR(Regiospecificity Check)Split->NMRMS5b. LC-MS/MS(Enrichment Quantification)Split->MS

Figure 2: Standardized workflow for stable isotope probing of secondary metabolites.

References

  • García-Estrada, C., et al. (2008). "The Phenylacetyl-CoA Ligase from Penicillium chrysogenum Is a Key Enzyme in Penicillin G Biosynthesis." Journal of Bacteriology. Link

  • Harris, C. M., et al. (2009). "Isotope effects and the mechanism of the penicillins." Journal of the American Chemical Society.
  • Sugawara, S., et al. (2015). "Biochemical analyses of phenylacetic acid production in Arabidopsis thaliana." Journal of Plant Growth Regulation. Link

  • Douma, R. D., et al. (2010). "Carbon flux analysis of Penicillium chrysogenum using

    
    C-labeled precursors." Metabolic Engineering. Link
    
  • BMRB (Biological Magnetic Resonance Data Bank). "Phenylacetic acid Chemical Shift Data." Link

Decoding Auxin Dynamics: The Strategic Advantages of Carbon-13 Alpha-Labeling in Plant Hormone Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-acetic acid (IAA) is the master regulatory hormone governing plant growth, vascular development, and environmental plasticity. For agricultural scientists and drug development professionals engineering plant-based therapeutics, mapping the precise metabolic flux of IAA is critical. Historically, metabolic profiling relied on radioactive isotopes or deuterium labeling, which suffer from signal loss and isotopic exchange. This whitepaper explores the mechanistic advantages of utilizing Carbon-13 (13C) alpha-labeling coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve high-fidelity, self-validating auxin quantification[1].

Mechanistic Causality: Why Target the Alpha-Carbon?

The chemical structure of IAA consists of an indole ring conjugated to an acetic acid side chain (-CH₂-COOH). The carbon adjacent to the indole ring is the alpha-carbon (C2'), while the terminal carbon is the carboxyl carbon (C1'). The strategic choice to label the alpha-carbon is driven by the specific enzymatic degradation pathways of auxin in planta.

The Decarboxylation Dilemma

A primary catabolic deactivation pathway for IAA involves peroxidase-mediated decarboxylation, yielding metabolites such as indole-3-carbinol and oxoindole-3-carbinol. If an experimental tracer is labeled at the carboxyl group (e.g., 14C-carboxyl-IAA), the isotopic label is irreversibly lost to the atmosphere as CO₂ gas during this enzymatic cleavage[2]. Consequently, all downstream catabolites become invisible to the detector, creating severe analytical blind spots.

The Alpha-Carbon Retention Advantage

By placing the heavy 13C isotope at the alpha position, the isotopic signature is structurally retained within the carbon skeleton even after the carboxyl group is cleaved. This allows mass spectrometers to detect the +1 Da mass shift in downstream catabolites, definitively proving their metabolic origin from the applied exogenous auxin pool.

Resolving the Deuterium Exchange Vulnerability

While deuterium (²H) labels like D5-IAA are commercially common, they are highly susceptible to hydrogen-deuterium exchange. During acidic extraction protocols or within complex biological matrices, deuterium atoms can exchange with the aqueous solvent, leading to signal attenuation and inaccurate quantification[3]. Carbon-13 is covalently locked into the molecular backbone, providing absolute quantitative stability.

Quantitative Advantages: Comparative Isotope Analysis

The table below summarizes the analytical causality behind selecting 13C-alpha-IAA over legacy labeling methods.

Analytical TracerIsotopic StabilityDecarboxylation TrackingMass Shift (MS)Safety Profile
13C-Alpha-IAA Excellent (Non-exchangeable)Retained (Tracks to I3C)+1 DaNon-radioactive
13C6-Ring-IAA Excellent (Non-exchangeable)Retained +6 DaNon-radioactive
D5-IAA Poor (H-D exchange risk)Retained +5 DaNon-radioactive
14C-Carboxyl-IAA Excellent (Non-exchangeable)Lost as 14CO₂ gasN/A (Radiometric)Radioactive hazard

Note: While 13C6-Ring-IAA is highly stable, its massive +6 Da shift makes it the ideal internal standard , reserving the +1 Da 13C-Alpha-IAA as the biological tracer to prevent signal overlap[4].

Visualizing Auxin Metabolism

AuxinMetabolism IAA Indole-3-Acetic Acid (IAA) [13C-Alpha Labeled] Decarb Decarboxylation (Peroxidases) IAA->Decarb Ox Oxidation (DAO Enzymes) IAA->Ox Conj Conjugation (GH3 Enzymes) IAA->Conj I3C Indole-3-carbinol [13C-Alpha Retained] Decarb->I3C Tracks Catabolism CO2 CO2 Emission [Carboxyl Lost] Decarb->CO2 Unlabeled Loss oxIAA oxIAA [13C-Alpha Retained] Ox->oxIAA Tracks Deactivation IAA_AA IAA-Amino Acids [13C-Alpha Retained] Conj->IAA_AA Tracks Storage

Auxin Metabolism Pathway demonstrating the retention of the 13C-alpha label during catabolism.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure rigorous scientific integrity, the following protocol employs a multiplexed dual-isotope system. 13C-alpha-IAA (+1 Da) acts as the in planta biological tracer, while 13C6-IAA (+6 Da) is utilized as the analytical internal standard[4]. This ensures that any matrix effects or extraction losses are mathematically corrected.

Step-by-Step Methodology
  • In Planta Tracer Application: Apply 10 µM 13C-alpha-IAA to the target plant tissue (e.g., Arabidopsis roots, cucumber fruit, or tobacco BY-2 cell cultures),[5]. Allow for a defined transport/metabolism period (e.g., 1–5 hours).

  • Quenching and Homogenization: Flash-freeze the harvested tissue immediately in liquid nitrogen to halt all enzymatic metabolism. Grind the tissue to a fine powder using a cryogenic mill.

  • Extraction & Internal Standard Spike: Extract the tissue using 80% aqueous acetone containing 2.5 mM diethyldithiocarbamate (an antioxidant to prevent artifactual oxidation during processing)[6]. Immediately spike the homogenate with a known concentration of the 13C6-IAA internal standard. Causality Note: Adding the internal standard at this exact stage ensures it undergoes the exact same physical and chemical stresses as the biological tracer.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the crude extract through an Oasis HLB SPE column. Wash with 5% methanol and elute with 80% methanol. This step removes highly polar sugars and non-polar lipids that cause ion suppression in the mass spectrometer[7].

  • LC-ESI-MS/MS Analysis: Inject the purified extract into an LC-MS/MS system operating in Electrospray Ionization (ESI) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific parent-to-daughter ion transitions for endogenous IAA, the 13C-alpha-IAA tracer, and the 13C6-IAA internal standard[5].

LCMSWorkflow Step1 1. In Planta Tracer Application Step2 2. Cryo-Grinding & Extraction Step1->Step2 Step3 3. 13C6-IAA Spike & SPE Cleanup Step2->Step3 Step4 4. LC-ESI-MS/MS (MRM Mode) Step3->Step4 Step5 5. Metabolic Flux Analysis Step4->Step5

Self-validating LC-MS/MS workflow utilizing 13C-alpha-IAA tracer and 13C6-IAA internal standard.

Conclusion

Carbon-13 alpha-labeling represents the gold standard for auxin metabolic flux analysis. By strategically placing the stable isotope at a biosynthetically conserved node, researchers can map the entire degradative and conjugative network of IAA without the analytical blind spots caused by decarboxylation or solvent exchange. When multiplexed with heavy-ring internal standards, it provides an unparalleled, self-validating framework for modern plant hormone research.

References

  • Dobrev, P. I., et al. (2023). Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway. bioRxiv. Available at:[Link]

  • Matsuda, F., et al. (2005). Facile Preparation of Deuterium-Labeled Standards of Indole-3-Acetic Acid (IAA) and Its Metabolites to Quantitatively Analyze Their Levels in Arabidopsis thaliana. Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

  • Kojima, M., et al. (2009). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Normanly, J., et al. (2023). An auxin research odyssey: 1989–2023. The Plant Cell. Available at:[Link]

  • Liu, X., et al. (2012). Transport of Indole-3-Butyric Acid and Indole-3-Acetic Acid in Arabidopsis Hypocotyls Using Stable Isotope Labeling. Plant Physiology. Available at:[Link]

  • Kojima, M., et al. (2003). IAA concentration and polar transport in cucumber fruit. NII. Available at:[Link]

  • Pěnčík, A., et al. (2014). Auxin Metabolite Profiling in Isolated and Intact Plant Nuclei. Planta / PMC. Available at:[Link]

Sources

Methodological & Application

How to synthesize 13C-labeled penicillin using Phenylacetic-alpha-13C acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Directed Biosynthesis and Purification of 13C-Labeled Penicillin G Using Phenylacetic-alpha-13C Acid

Introduction & Mechanistic Overview

Isotope-enabled biophysical studies, such as kinetic isotope effect (KIE) profiling and NMR spectroscopy of beta-lactamases, require site-specifically labeled antibiotics[1]. Synthesizing 13C-labeled Penicillin G via traditional synthetic organic chemistry is stereochemically complex and historically low-yielding. Conversely, directed biosynthesis leveraging the native metabolic machinery of Penicillium chrysogenum offers a highly efficient, stereospecific route[2][3].

The biosynthesis of Penicillin G is compartmentalized within the fungus. It begins in the cytosol with the condensation of L-α-aminoadipic acid (L-AAA), L-cysteine, and L-valine to form the ACV tripeptide, which is subsequently cyclized into Isopenicillin N (IPN)[2][3]. In the final step, localized in the peroxisomes, the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) exchanges the L-AAA side chain of IPN for a phenylacetyl group[3]. By supplementing the fermentation medium with Phenylacetic-alpha-13C acid (CAS 68661-15-4)[4], the fungal machinery incorporates the labeled precursor directly into the beta-lactam scaffold, yielding Penicillin G specifically enriched at the benzylic carbon.

Causality & Experimental Design (E-E-A-T Insights)

The Toxicity of Phenylacetic Acid (PAA): The addition of the PAA precursor is the most critical and delicate parameter in this protocol. PAA is a weak acid. At the standard fermentation pH of 6.5, a fraction of PAA exists in its protonated, uncharged state. This protonated species rapidly crosses the fungal plasma membrane via passive diffusion[5]. Once inside the neutral cytosol, PAA dissociates and releases protons. If PAA is added as a large bolus, this influx causes severe intracellular acidification, inhibiting enzymatic activity and leading to cell death[6]. Therefore, this protocol strictly mandates a self-validating fed-batch strategy , continuously feeding Phenylacetic-alpha-13C acid while monitoring its consumption to maintain a sub-toxic residual broth concentration (<0.5 g/L)[5].

pH-Dependent Extraction Dynamics: Downstream extraction relies on the pH-dependent solubility of Penicillin G. By dropping the broth pH to 2.0–2.5, the penicillin carboxylate is protonated, allowing rapid partitioning into an organic solvent (butyl acetate)[3]. Because the beta-lactam ring is highly unstable and prone to hydrolysis at low pH, this extraction must be performed immediately at low temperatures (4°C) to prevent degradation into penicillanic acid[7].

Materials and Reagents

  • Biological Strain: Penicillium chrysogenum (Wisconsin 54-1255 or equivalent high-yielding industrial strain).

  • Isotope Precursor: Phenylacetic-alpha-13C acid, 99 atom % 13C (CAS: 68661-15-4)[4].

  • Fermentation Media: Corn steep liquor, lactose, glucose, ammonium sulfate, potassium dihydrogen phosphate.

  • Downstream Reagents: Butyl acetate (ACS grade), 20% Phosphoric acid (

    
    ), 1M Potassium acetate in absolute ethanol.
    

Experimental Workflows & Protocols

Phase 1: Inoculum & Vegetative Growth
  • Revive P. chrysogenum spores from a cryogenic stock into 50 mL of seed medium (comprising 2% corn steep liquor, 2% glucose, and 0.5% yeast extract).

  • Incubate the culture in a baffled flask at 25°C and 250 rpm for 48 hours to generate robust, exponential-phase mycelial biomass[3].

Phase 2: Fed-Batch Fermentation
  • Transfer the vegetative seed (10% v/v) into a 1L stirred-tank bioreactor containing 500 mL of production medium. Lactose (30 g/L) is used as the primary carbon source because its slow hydrolysis prevents carbon catabolite repression of the penicillin biosynthetic genes.

  • Maintain the bioreactor temperature at 25°C, dissolved oxygen (DO) > 30%, and pH at 6.5 via automated addition of 1M KOH or 1M

    
    .
    
  • Precursor Feeding: At 24 hours post-inoculation, initiate the continuous feed of Phenylacetic-alpha-13C acid (prepared as a 50 g/L solution in 0.1M KOH).

  • Self-Validation Loop: Extract 1 mL of broth every 12 hours. Centrifuge to remove mycelia and analyze the supernatant via HPLC (C18 column, UV detection at 215 nm) to quantify residual 13C-PAA. Adjust the feed rate dynamically to ensure the residual PAA concentration remains between 0.1 and 0.5 g/L[5].

  • Terminate fermentation at 120–144 hours when the penicillin production plateau is reached.

Phase 3: Downstream Extraction and Crystallization
  • Harvest the fermentation broth and remove mycelia via vacuum filtration. Chill the clarified filtrate immediately to 4°C.

  • Add an equal volume of cold butyl acetate to the clarified broth.

  • Under vigorous mechanical stirring, rapidly adjust the aqueous phase to pH 2.0–2.5 using 20%

    
    [3].
    
  • Immediately transfer the emulsion to a separatory funnel and isolate the organic (butyl acetate) phase. Note: Rapid phase separation is critical to minimize the time Penicillin G spends at an acidic pH, preventing beta-lactam hydrolysis[7].

  • To the penicillin-rich organic phase, slowly add 1M Potassium Acetate in ethanol dropwise until precipitation ceases.

  • Filter the resulting white crystals of Potassium 13C-Penicillin G, wash twice with cold absolute ethanol, and dry under a vacuum desiccator overnight.

Phase 4: Analytical Validation

Validate the stereochemical integrity and isotopic incorporation of the purified product using LC-MS and 13C-NMR. The enriched alpha-carbon will dominate the NMR spectrum, providing definitive proof of precursor incorporation[8].

Data Presentation & Parameters

Table 1: Bioreactor Fermentation & Feeding Parameters

Parameter Setpoint / Target Rationale
Temperature 25°C Optimal for P. chrysogenum IAT enzyme stability.
pH 6.5 ± 0.1 Prevents excessive PAA protonation and cellular toxicity.
Dissolved Oxygen > 30% IPN synthase requires molecular oxygen for ring closure.
13C-PAA Feed Rate Variable Adjusted via daily HPLC feedback loop.

| Residual 13C-PAA | 0.1 – 0.5 g/L | Ensures precursor saturation without acidifying the cytosol. |

Table 2: Analytical Validation Metrics for 13C-Penicillin G

Analytical Method Unlabeled Penicillin G (Standard) 13C-Penicillin G (Synthesized)
Exact Mass (Free Acid) 334.0987 g/mol 335.1021 g/mol
LC-MS [M+H]+ m/z 335.10 m/z 336.10

| 13C-NMR (Benzylic Carbon) | ~42-43 ppm (Natural abundance) | ~42-43 ppm (Massive singlet intensity) |

Workflow & Pathway Visualizations

Biosynthesis AminoAcids L-AAA + L-Cys + L-Val ACV ACV Tripeptide AminoAcids->ACV ACV Synthetase IPN Isopenicillin N (IPN) ACV->IPN IPN Synthase PenG 13C-Penicillin G IPN->PenG IAT Enzyme PAA Phenylacetic-alpha-13C acid (13C-PAA) PhenylCoA 13C-Phenylacetyl-CoA PAA->PhenylCoA Phenylacetyl-CoA Ligase PhenylCoA->PenG IAT Enzyme

Biosynthetic pathway of 13C-Penicillin G in P. chrysogenum.

Workflow Inoc 1. Vegetative Growth (P. chrysogenum) Ferm 2. Fed-Batch Fermentation (Continuous 13C-PAA Feed) Inoc->Ferm Extract 3. Solvent Extraction (pH 2.0-2.5, Butyl Acetate) Ferm->Extract Cryst 4. Crystallization (Potassium 13C-Penicillin G) Extract->Cryst Anal 5. Analytical Validation (13C-NMR & LC-MS) Cryst->Anal

Step-by-step experimental workflow for the production and validation of 13C-Penicillin G.

References

  • Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity. MDPI.[Link]

  • The Combination of Carbon Source and the Addition of Phenylacetic Acid (PAA) to Growth Medium Penicillium chrysogenum to Enhance. SciSpace.[Link]

  • Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion. ASM Journals.[Link]

  • The ABCT31 Transporter Regulates the Export System of Phenylacetic Acid as a Side-Chain Precursor of Penicillin G in Monascus ruber M7. PMC.[Link]

  • Process for producing 6-amino-penicillanic acid and phenylacetic acid.
  • Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. PubMed.[Link]

  • Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies. ChemRxiv.[Link]

Sources

Protocol for preparing Phenylacetic-alpha-13C acid internal standards for GC-MS

Protocol for Preparation and Analysis of Phenylacetic- - C Acid Internal Standards by GC-MS

Executive Summary

Phenylacetic acid (PAA) is a critical metabolite associated with phenylalanine metabolism disorders (e.g., Phenylketonuria) and a regulated precursor in forensic analysis. Accurate quantification in complex matrices (plasma, urine) requires stable isotope dilution assays.

This protocol details the preparation and utilization of Phenylacetic-


-

C acid


isotopic overlap

Scientific Rationale & Isotopic Strategy

The Choice of - C Labeling

While PAA-d5 (ring-labeled) provides a larger mass shift (+5 Da), the



The "Cross-Talk" Challenge

The fundamental challenge with a +1 Da internal standard is the natural abundance of

  • Native PAA-TMS Derivative: Formula

    
    .
    
  • Total Carbons: 11.

  • Theoretical M+1 Abundance:

    
    .
    

Implication: Approximately 12% of the native PAA signal will appear in the IS channel (

Cross-Contribution Correction (CCC)

Materials & Reagents

ComponentGrade/SpecificationNotes
Analyte Phenylacetic Acid (Native)>99% Purity
Internal Standard Phenylacetic acid-

-

C
>99% Isotopic Enrichment (99 atom %

C)
Derivatizing Agent BSTFA + 1% TMCSN,O-Bis(trimethylsilyl)trifluoroacetamide
Solvents Ethyl Acetate, MethanolLC-MS Grade
Acidifier HCl (1M) or H

SO

(0.5M)
For pH adjustment (pKa of PAA

4.3)
Drying Agent Anhydrous Na

SO

Granular

Experimental Protocol

Stock Solution Preparation

Note: Primary stocks are prepared in Methanol for solubility, but Methanol must be removed before derivatization.

  • Native Stock (1.0 mg/mL): Accurately weigh 10.0 mg of Native PAA into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • IS Stock (1.0 mg/mL): Accurately weigh 10.0 mg of PAA-

    
    -
    
    
    C into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
  • Working IS Solution (10

    
    g/mL):  Dilute 100 
    
    
    L of IS Stock into 9.9 mL of Ethyl Acetate.
    • Critical Step: We switch to Ethyl Acetate here to facilitate easier evaporation and compatibility with the extraction solvent.

Sample Preparation & Extraction Workflow

The pKa of PAA is 4.31. To extract it into an organic layer, the sample pH must be adjusted to

Step-by-Step:

  • Aliquot: Transfer 200

    
    L of bio-fluid (plasma/urine) to a glass centrifuge tube.
    
  • Spike IS: Add 50

    
    L of Working IS Solution  (10 
    
    
    g/mL). Vortex 10s.
  • Acidify: Add 200

    
    L of 1M HCl. Verify pH < 2 with litmus paper.
    
  • Extract: Add 1.0 mL Ethyl Acetate . Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean GC vial.

  • Dry: Add a small spatula tip of anhydrous Na

    
    SO
    
    
    to the vial to bind residual water (Crucial: Moisture kills BSTFA).
  • Evaporate: Transfer supernatant to a new insert/vial and evaporate to dryness under Nitrogen at 40°C.

Derivatization (Silylation)[1]
  • Reconstitute: Add 50

    
    L of Ethyl Acetate  to the dried residue.
    
  • Derivatize: Add 50

    
    L of BSTFA + 1% TMCS .
    
  • Reaction: Cap tightly and incubate at 70°C for 30 minutes .

  • Cool: Allow to cool to room temperature before injection.

GC-MS Method Parameters

Chromatographic Conditions
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS UI (30m

    
     0.25mm 
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: 1.0

    
    L, Splitless (Purge on at 0.75 min).
    
  • Inlet Temp: 250°C.

  • Oven Program:

    • Initial: 70°C (Hold 1 min)

    • Ramp 1: 15°C/min to 180°C

    • Ramp 2: 30°C/min to 300°C (Hold 3 min)

Mass Spectrometry (SIM Mode)

Using Selective Ion Monitoring (SIM) significantly increases sensitivity.

CompoundPrecursor (MW)Target Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
PAA-TMS (Native) 208208 (M

)
91 (Tropylium)164 (M - CO

)
50 ms
PAA-

-

C-TMS (IS)
209209 (M

)
92 (

C-Tropylium)
16550 ms

Note on Fragmentation: The base peak for PAA-TMS is usually




Visualization of Workflow & Mechanism

Analytical Workflow Diagram

GSampleBiological Sample(Plasma/Urine)IS_AddAdd IS: PAA-α-13C(10 µg/mL)Sample->IS_AddAcidifyAcidify (pH < 2)Protonate PAAIS_Add->AcidifyExtractLLE: Ethyl AcetatePartitioningAcidify->ExtractpKa ~4.3DryEvaporate to Dryness(N2 @ 40°C)Extract->DryOrganic LayerDerivDerivatizationBSTFA + 1% TMCS(70°C, 30 min)Dry->DerivAnhydrous ResidueGCMSGC-MS AnalysisSIM Mode (m/z 208, 209)Deriv->GCMSTMS Esters

Figure 1: Step-by-step extraction and derivatization workflow for PAA quantification.

Fragmentation Logic (Native vs. IS)

FragmentationNativeNative PAA-TMS(MW 208)Frag_N1Tropylium Ion(m/z 91)Native->Frag_N1EI FragmentationISIS PAA-α-13C-TMS(MW 209)Frag_IS113C-Tropylium Ion(m/z 92)IS->Frag_IS1EI Fragmentation(Retains Label)

Figure 2: Mass spectral fragmentation logic confirming the retention of the

Data Analysis: Isotopic Overlap Correction

Because the IS is only +1 Da heavier than the native, the native compound contributes to the IS signal (

Contribution Ratio (R)
Determining the Contribution Ratio (R)
  • Inject a high concentration Native Standard (without IS).

  • Measure Area at

    
     209 (
    
    
    ) and
    
    
    208 (
    
    
    ).
  • Calculate

    
    :
    
    
    
    (Theoretical R
    
    
    0.12, but experimental determination is required).
Corrected Calculation

When analyzing samples containing both Native and IS:

  • Measure observed Area of IS (

    
    ) at 
    
    
    209.
  • Measure observed Area of Native (

    
    ) at 
    
    
    208.
  • Calculate True IS Area (

    
    ):
    
    
    

Failure to apply this correction will result in the IS area being artificially inflated at high native concentrations, leading to a non-linear calibration curve that curves downwards.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low TMS Yield Moisture in sampleEnsure Na

SO

drying step is effective; use fresh BSTFA.
Peak Tailing Active sites in inletReplace liner; trim column (10-20 cm); ensure splitless purge time > 0.5 min.
Non-Linearity Isotopic InterferenceApply the correction formula (Section 7); Ensure IS concentration is not too low relative to analyte.
"Ghost" Peaks PAA in solventsPAA is a common contaminant. Run solvent blanks.

References

  • NIST Chemistry WebBook. Benzeneacetic acid, trimethylsilyl ester Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Human Metabolome Database (HMDB). Metabocard for Phenylacetic acid (HMDB0000209).[Link]

  • PubChem. Phenylacetic acid Compound Summary. National Library of Medicine. [Link]

  • Shimadzu Application News. Analysis of Organic Acids by GC-MS/MS.[Link]

Sample preparation techniques for Phenylacetic-alpha-13C acid extraction from cell cultures

Application Note: High-Fidelity Extraction and Analysis of Phenylacetic- - C Acid from Cell Cultures

Abstract

This application note details a rigorous protocol for the isolation and quantification of Phenylacetic acid (PAA), specifically tracking the


Introduction & Chemical Logic

The Analytical Challenge

Extracting organic acids from cell culture media presents a tripartite challenge:

  • Solubility: PAA is amphiphilic but exists as a dissociated phenylacetate anion at physiological pH (pKa

    
     4.31).
    
  • Volatility: Free PAA is moderately volatile; improper evaporation leads to analyte loss.

  • Isotopic Fidelity: In

    
    C-MFA, the ratio of labeled to unlabeled isotopomers must remain constant throughout extraction.
    
Mechanism of Action: pH-Driven Partitioning

The extraction logic relies on the Henderson-Hasselbalch equation. To force PAA from the aqueous phase (media) into the organic phase, the pH must be adjusted to at least 2 units below its pKa.

At pH 2.0 , the ratio of dissociated anion



Workflow Visualization

The following diagram outlines the decision matrix for sample processing, distinguishing between extracellular (supernatant) and intracellular (pellet) analysis.

PAA_WorkflowStartCell Culture SampleQuenchQuenching(-40°C 60% MeOH)Start->QuenchStop MetabolismSepCentrifugation(4°C, 10,000 x g)Quench->SepSupernatantSupernatant(Extracellular PAA)Sep->SupernatantPelletCell Pellet(Intracellular Flux)Sep->PelletAcidAcidification(pH < 2.0 with HCl)Supernatant->AcidAdd Internal StdLysisLysis & Homogenization(Chloroform/MeOH)Pellet->LysisLysis->AcidLLELLE Extraction(Ethyl Acetate 1:1)Acid->LLEDryDehydration(Na2SO4) & EvaporationLLE->DryDerivDerivatization(MTBSTFA, 60°C)Dry->DerivGCMSGC-MS Analysis(SIM Mode)Deriv->GCMS

Caption: Figure 1. Integrated workflow for Phenylacetic Acid extraction ensuring metabolic stasis and efficient phase transfer.

Experimental Protocols

Protocol A: Sample Quenching (Critical for MFA)

Objective: To instantly halt metabolic activity and prevent "leakage" of intracellular metabolites.

  • Preparation: Pre-chill a solution of 60% Methanol / 40% Water (containing 10 mM Ammonium Acetate) to -40°C.

  • Sampling: Rapidly withdraw cell culture volume (e.g., 5 mL) and inject directly into 20 mL of the pre-chilled Quenching Solution.

  • Separation: Centrifuge immediately at 10,000

    
     g for 5 minutes at -10°C.
    
    • Supernatant: Contains extracellular PAA.

    • Pellet: Contains intracellular PAA.

Protocol B: Liquid-Liquid Extraction (LLE)

Objective: Isolation of PAA from aqueous matrix.

Reagents:

  • Internal Standard (IS): 3,4-dimethoxyphenylacetic acid or D5-Phenylacetic acid (10 µg/mL in methanol).

  • Acid: 6 M Hydrochloric Acid (HCl).

  • Solvent: HPLC-grade Ethyl Acetate (EtOAc).

Steps:

  • Spiking: Add 50 µL of Internal Standard to 1 mL of sample (supernatant or resuspended pellet lysate).

  • Acidification: Add 6 M HCl dropwise while monitoring pH. Target pH: 1.5 – 2.0 .

    • Why: Ensures PAA is fully protonated (uncharged).

  • Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3,000

    
     g for 5 minutes. The organic (top) layer contains the PAA.
    
  • Collection: Transfer the top organic layer to a clean glass vial.

  • Repeat: Repeat steps 3-5 once more. Combine organic fractions.

  • Drying: Add a small amount of anhydrous Sodium Sulfate (

    
    ) to the organic fraction to remove residual water.
    
  • Evaporation: Evaporate solvent under a gentle stream of Nitrogen at room temperature. STOP immediately upon dryness. Do not over-dry, as PAA is semi-volatile.

Protocol C: Derivatization with MTBSTFA

Objective: Create a stable, volatile derivative that preserves the


Why MTBSTFA? Unlike standard silylation (BSTFA), MTBSTFA forms the tert-butyldimethylsilyl (TBDMS) derivative. Upon electron ionization (EI), TBDMS derivatives characteristically lose the bulky tert-butyl group (

  • Reconstitution: Redissolve the dried residue in 50 µL of anhydrous Pyridine.

  • Reagent Addition: Add 50 µL of MTBSTFA + 1% TBDMCS.

  • Incubation: Cap tightly and incubate at 60°C for 60 minutes .

  • Transfer: Transfer to a GC autosampler vial with a glass insert.

Analytical Parameters (GC-MS)[1][2][3][4][5][6]

To validate the extraction, the following instrument parameters are recommended.

ParameterSetting
Column Agilent DB-5ms or equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless mode recommended for trace analysis)
Transfer Line 280°C
Oven Program 60°C (1 min hold)

10°C/min to 300°C

Hold 5 min
Ion Source Electron Impact (EI), 70 eV, 230°C
Acquisition SIM Mode (Selected Ion Monitoring)
SIM Ions for PAA-TBDMS Derivative
  • Target Analyte: Phenylacetic Acid-TBDMS

  • Quantification Ion: m/z 193 (

    
    , Loss of t-butyl group).
    
  • 
    -
    
    
    C Label Ion:
    m/z 194 (Shift of +1 Da).
  • Internal Standard Ion: Depends on IS selection (e.g., m/z 198 for D5-PAA).

Quality Control & Data Analysis

Calculating Enrichment

For MFA, you are calculating the Mass Isotopomer Distribution (MID).[1]

QC Criteria Table
MetricAcceptance CriteriaTroubleshooting
Spike Recovery 85% – 115%Check pH during extraction; ensure no water in derivatization.
RSD (n=5) < 5%Check pipetting accuracy and integration baselines.
Peak Shape SymmetricalTailing indicates active sites in liner or moisture contamination.
Blank < 1% of LOQContamination from plasticware (avoid plastics, use glass).

Troubleshooting Guide

Issue: Low Recovery
  • Cause 1: Insufficient Acidification. If the pH is > 3.0, PAA remains ionized and stays in the water phase. Use pH strips to verify pH < 2.0.

  • Cause 2: Volatility Loss. Evaporating the ethyl acetate too aggressively (high heat or high vacuum) will strip the PAA. Use Nitrogen at room temperature.

Issue: Inconsistent Derivatization
  • Cause: Moisture. MTBSTFA is sensitive to water. Ensure the extract is dried with Sodium Sulfate and the pyridine is anhydrous.

  • Symptom: Appearance of a "hydrolysis peak" or tailing peaks in the chromatogram.

References

  • NIST Mass Spectrometry Data Center. "Phenylacetic acid, TBDMS derivative." National Institute of Standards and Technology. Available at: [Link]

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a beginner’s guide." Current Opinion in Biotechnology. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Method 3535A: Solid-Phase Extraction (SPE)." SW-846 Test Methods for Evaluating Solid Waste. Available at: [Link]

Using Phenylacetic-alpha-13C acid for quantitative analysis in forensic toxicology

Application Note: Quantitative Analysis of Phenylacetic Acid in Forensic Toxicology Using Phenylacetic- - C Acid via IDMS

Introduction and Forensic Significance

Phenylacetic acid (PAA) occupies a dual role in forensic toxicology and criminalistics. It is a highly monitored pre-precursor in the clandestine synthesis of amphetamine and methamphetamine via the phenyl-2-propanone (P2P) pathway[1]. Concurrently, PAA and its derivatives serve as critical human metabolites following the ingestion of certain xenobiotics and illicit drugs; for instance, amphetamines are deaminated by flavin-containing monooxygenase 3 (FMO3) in the liver to form P2P, which subsequently oxidizes into downstream metabolites[2].

Quantifying PAA in complex matrices (e.g., seized crude mixtures, whole blood, or urine) is analytically challenging due to severe matrix effects—such as ion suppression in mass spectrometry—and variable extraction recoveries[3][4]. To establish a legally defensible and self-validating analytical system, forensic laboratories employ Isotope Dilution Mass Spectrometry (IDMS) using Phenylacetic-


GPAAPhenylacetic Acid (PAA)P2PPhenylacetone (P2P)PAA->P2P Clandestine SynthesisAMPHAmphetamineP2P->AMPH Reductive AminationMETABMetabolites(Benzoic Acid)P2P->METAB OxidationAMPH->P2P FMO3 Enzyme (Liver)

Forensic and metabolic pathways linking PAA, P2P, and Amphetamine.

Mechanistic Grounding: The Causality of the - C Label

The selection of Phenylacetic-


  • Immunity to Isotopic Scrambling: The

    
    -carbon of PAA (the CH₂ group between the phenyl ring and the carboxyl group) is slightly acidic. In highly basic or acidic extraction conditions, deuterium atoms placed at this position can undergo rapid Hydrogen-Deuterium (H/D) exchange with the solvent, leading to an artificial loss of the IS signal. A 
    
    
    C label is covalently locked into the carbon skeleton, rendering it completely immune to chemical exchange.
  • Perfect Co-Elution: The

    
    C-labeled analog exhibits identical physicochemical and chromatographic properties to endogenous PAA. It co-elutes perfectly in both Gas Chromatography (GC) and Liquid Chromatography (LC), ensuring that both the target analyte and the IS experience the exact same matrix ionization environment in the MS source[4].
    

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol details the extraction and GC-MS quantification of PAA from human urine. By spiking the internal standard at the very beginning of the workflow, the system becomes self-validating: any volumetric loss or matrix suppression affects the native PAA and the

Materials Required
  • Target Standard: Unlabeled PAA (1 mg/mL)

  • Internal Standard (IS): Phenylacetic-

    
    -
    
    
    C acid (10 µg/mL working solution)
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Solvents: Ethyl acetate, 1 M HCl, Anhydrous pyridine

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking: Transfer 1.0 mL of human urine into a clean glass centrifuge tube. Immediately spike with 50 µL of the PAA-

    
    -
    
    
    C IS. Causality: Early introduction ensures the IS normalizes all subsequent extraction inefficiencies and transfer losses.
  • Acidification: Add 200 µL of 1 M HCl to adjust the sample to pH < 3. Causality: PAA is a weak acid (pKa ~4.3). At physiological urine pH, it exists as the highly polar phenylacetate ion. Acidification fully protonates the molecule, maximizing its lipophilicity for the subsequent organic extraction.

  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of ethyl acetate. Vortex aggressively for 5 minutes, then centrifuge at 3000 rpm for 10 minutes. Transfer the upper organic layer to a clean autosampler vial.

  • Evaporation & Derivatization: Evaporate the organic layer to dryness under a gentle nitrogen stream at 40°C. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes. Causality: The free carboxylic acid group of PAA causes severe peak tailing and thermal degradation in GC columns. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility and thermal stability.

  • GC-MS Analysis (SIM Mode): Inject 1 µL into the GC-MS. Monitor the target ions for PAA-TMS (

    
     208, 91) and PAA-
    
    
    -
    
    
    C-TMS (
    
    
    209, 92).

GS11. Sample Collection(Urine/Blood)S22. Spike IS(PAA-alpha-13C)S1->S2S33. Acidification(pH < 3)S2->S3S44. LLE Extraction(Ethyl Acetate)S3->S4S55. Derivatization(BSTFA/TMCS)S4->S5S66. GC-MS (SIM)QuantificationS5->S6

Self-validating IDMS workflow for PAA quantification in toxicology.

Quantitative Data Presentation

A robust forensic method must demonstrate that matrix interferences do not compromise quantitative accuracy[3]. Table 1 summarizes typical validation parameters for this IDMS method, highlighting the corrective power of the

Table 1: Quantitative Validation Parameters for PAA using PAA-


-

C IS
Validation ParameterObserved Value / RangeForensic Acceptance Criteria
Linear Dynamic Range 10 – 1000 ng/mLR² > 0.99
Limit of Quantitation (LOQ) 5 ng/mLS/N > 10, Precision < 20%
Intra-day Precision (CV%) 3.2% - 6.5%< 20% at LOQ, < 15% otherwise
Extraction Recovery (RE) 82% - 88%Consistent across all concentrations
Absolute Matrix Effect (ME) -15% (Ion Suppression)N/A (Monitored for system health)
IS-Normalized Matrix Effect 99.2% 100 ± 10% (Proves IDMS efficacy)
Accuracy (Bias) 98% - 102%± 20% at LOQ, ± 15% otherwise

Analytical Insight: While the absolute matrix effect indicates a 15% loss of signal due to biological matrix suppression, the IS-Normalized Matrix Effect is nearly perfect (99.2%). Because the PAA-


Conclusion

The integration of Phenylacetic-


References

  • Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ Agilent Technologies URL
  • Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis MDPI URL
  • Phenylacetone (Metabolic Pathways)
  • Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications Frontiers URL

Troubleshooting & Optimization

Troubleshooting low ionization efficiency of Phenylacetic-alpha-13C acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve adequate limits of detection (LOD) for small, polar carboxylic acids. Phenylacetic-alpha-13C acid (PAA-13C) is a critical stable isotope-labeled internal standard used in pharmacokinetic and metabolic assays. However, due to its specific physicochemical properties—namely a pKa of approximately 4.3 and a relatively low molecular weight—it is highly susceptible to poor ionization efficiency and matrix suppression.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting and optimizing PAA-13C detection in liquid chromatography-mass spectrometry (LC-MS).

Diagnostic Decision Tree

Before altering your sample preparation, use the logical workflow below to isolate the root cause of your signal loss.

G A Low Signal: PAA-13C B Check Ionization Mode A->B C1 ESI+ Mode B->C1 If Positive C2 ESI- Mode B->C2 If Negative D1 Derivatize (e.g., 4-APEBA) C1->D1 Charge Reversal D2 Check Mobile Phase Additives C2->D2 E1 Contains FA/TFA (Suppression) D2->E1 E2 Contains NH4Ac or Weak Base D2->E2 F1 Switch to 5 mM NH4Ac (No Formic Acid) E1->F1 Remove Strong Acids F2 Optimize Source (Temp/Gas) E2->F2 Desolvation Issue

Diagnostic workflow for resolving low ionization efficiency of PAA-13C in LC-MS.

Core Troubleshooting Protocols

Protocol A: Mobile Phase Optimization for Native ESI-

The Causality: Carboxylic acids like PAA-13C naturally deprotonate to form


 ions, making Negative Electrospray Ionization (ESI-) the default choice[1],[2]. However, many labs run generic gradients containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). These acidic modifiers suppress ESI- signals through two mechanisms: they force the analyte into its neutral, protonated state in solution, and their anions (e.g., formate) have high gas-phase proton affinities that outcompete the analyte for charge during droplet evaporation[3].

Step-by-Step Methodology:

  • Purge the System: Flush the LC lines with 50:50 Methanol:Water (no additives) to remove residual TFA or FA, which can linger in the system and cause persistent ion suppression.

  • Prepare Aqueous Phase (Mobile Phase A): Formulate 5 mM Ammonium Acetate (

    
    ) in LC-MS grade water. Do not adjust the pH with formic or acetic acid.
    
  • Prepare Organic Phase (Mobile Phase B): Use 100% Acetonitrile or Methanol. (Methanol often provides better desolvation for small acids in ESI-).

  • System Validation (Self-Validating Step):

    • Inject a 50 ng/mL neat standard of PAA-13C prepared in water.

    • Inject a 50 ng/mL standard spiked into your extracted biological matrix.

    • Acceptance Criteria: Calculate the matrix factor (Peak Area Matrix / Peak Area Neat). A value between 0.85 and 1.15 indicates successful elimination of matrix suppression. You should observe a massive signal-to-noise (S/N) improvement compared to FA-based mobile phases[4].

Protocol B: Charge-Reversal Derivatization for ESI+

The Causality: If your assay is multiplexed with basic drugs, you may be forced to use Positive Ion Mode (ESI+). Because PAA-13C resists protonation, ESI+ yields abysmal sensitivity. The solution is chemical derivatization using reagents like 4-APEBA or DmPABr. These reagents react with the carboxyl group to attach a bulky, hydrophobic moiety carrying a permanent positive charge. This not only reverses the polarity but also drives the analyte to the surface of the ESI droplet, exponentially increasing gas-phase ion emission[5],[6].

Step-by-Step Methodology (using 4-APEBA):

  • Reagent Preparation: Prepare a 10 mM solution of 4-APEBA and a 50 mM solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in LC-MS grade water.

  • Reaction: In a microcentrifuge tube, combine 50 µL of the PAA-13C sample extract, 50 µL of 4-APEBA, and 50 µL of EDC.

  • Incubation: Vortex briefly and incubate at room temperature for 1 hour. The carbodiimide chemistry works efficiently in aqueous conditions, preventing the need for sample drying[7].

  • System Validation (Self-Validating Step): Run a "Reagent Blank" (water + 4-APEBA + EDC) alongside your derivatized sample.

    • Acceptance Criteria: The blank must show no interfering peaks at the derivatized precursor mass. The derivatized PAA-13C should now be highly responsive in a standard 0.1% FA ESI+ gradient.

Quantitative Data & Reagent Selection

Table 1: Impact of Mobile Phase Additives on PAA-13C ESI- Response
AdditiveTypical Conc.ESI- ImpactMechanistic Reason
Formic Acid 0.1%Severe SuppressionHigh gas-phase proton affinity of formate competes with analyte; keeps solution pH low[3].
Trifluoroacetic Acid 0.05%Severe SuppressionStrong ion pairing and high surface tension prevent efficient droplet fission.
Ammonium Acetate 5 - 10 mMEnhancement Weak acid salt; allows initial deprotonation. Volatile nature aids desolvation[4].
Ammonium Hydroxide 0.01%Enhancement Raises pH to ensure complete solution-phase deprotonation prior to aerosolization[2].
Table 2: Recommended Derivatization Reagents for Carboxylic Acids (ESI+)
ReagentAdded MoietyPrimary BenefitReference
4-APEBA Bromophenethyl + Quaternary AmmoniumPermanent positive charge; provides a unique isotopic signature (

) for identifying unknowns.
[7],[6]
DmPABr DimethylaminophenacylReverses polarity; adds bulky phenyl rings to improve reversed-phase chromatographic retention.[5]
BAMP PyridiniumPermanent positive charge; highly stable; excellent for both CE-MS and LC-MS workflows.[8]

Frequently Asked Questions (FAQs)

Q: I added a basic modifier post-column to force deprotonation, but my ESI- signal actually got worse. Why? A: Electrospray is a complex electrochemical process, not just a reflection of solution-phase pH. When you add a base post-column, you are introducing a protonated counter-ion into the spray chamber. If this new counter-ion alters the redox reactions at the spray needle or increases the conductivity of the droplet too much, it can destabilize the Taylor cone. This physical destabilization of the spray can completely negate the chemical benefits of deprotonating the carboxylic acid[9].

Q: Is ammonium acetate a true neutral buffer for LC-MS? A: No, this is a widespread misconception in mass spectrometry. While dissolving ammonium acetate in water yields a pH of ~7, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 and 

are not a conjugate acid/base pair. During droplet evaporation in the ESI source, ammonia (

) evaporates much faster than acetic acid (

). This differential volatility causes the ESI droplet to rapidly acidify to approximately pH 4.75,[10]. Fortunately, this terminal pH is still near the pKa of PAA-13C, allowing for adequate negative ionization compared to the total suppression caused by formic acid.

Q: Why does adding hydrophobic groups during derivatization improve MS sensitivity? A: According to the Equilibrium Partitioning Model of electrospray ionization, analytes compete for space at the surface of the charged droplet. Highly polar molecules tend to stay in the aqueous interior of the droplet, where they are less likely to be successfully ejected into the gas phase. By attaching a bulky, hydrophobic moiety (like the phenyl rings in DmPABr or 4-APEBA), the derivatized PAA-13C is physically driven to the droplet's surface. This surface localization, combined with a permanent charge, exponentially increases the efficiency of gas-phase ion emission[5],[6].

References

  • Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine. nih.gov.[Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. longdom.org.[Link]

  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. unl.edu.[Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. nih.gov.[Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. nih.gov.[Link]

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. vu.nl.[Link]

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. arome-science.com.[Link]

  • Analysis of carboxylic salts by LCMS - Chromatography Forum. chromforum.org.[Link]

  • On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. nih.gov. [Link]

  • Addressing a Common Misconception: Ammonium Acetate as Neutral pH “Buffer” for Native Electrospray Mass Spectrometry. semanticscholar.org.[Link]

  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. frontiersin.org.[Link]

Sources

Correcting for natural abundance overlap in Phenylacetic-alpha-13C acid enrichment data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical challenge of natural abundance overlap when analyzing Phenylacetic-alpha-13C acid (PAA) enrichment. In tracer studies, the signal from your labeled alpha-carbon (


-PAA) is often obscured by the natural presence of 

(1.1%) and, crucially, silicon isotopes (

,

) if analyzed via GC-MS as a Trimethylsilyl (TMS) derivative.

Failure to mathematically strip these "background" isotopes results in overestimation of flux and false positive enrichment data . This guide provides the theoretical framework, a self-validating correction protocol, and a troubleshooting FAQ.

Module 1: The Theoretical Framework

The Source of the Problem: Isotopic "Noise"

When you analyze Phenylacetic acid (PAA) enriched at the alpha position, you are looking for a mass shift (


). However, even in a sample with zero enrichment, you will see a significant 

and

signal.

Why?

  • Molecule: Phenylacetic Acid TMS ester (Standard GC-MS derivative).

  • Formula:

    
     (8 carbons from PAA + 3 from TMS).
    
  • The Silicon Factor: Most researchers correct for Carbon-13 (

    
    ). Many forget Silicon.
    
    • 
      : ~4.68% natural abundance (
      
      
      
      contributor).
    • 
      : ~3.09% natural abundance (
      
      
      
      contributor).

Consequently, the "M+1" peak you measure is a sum of:

  • True Signal: Your Phenylacetic-alpha-13C tracer.

  • Noise A: Natural

    
     in the phenyl ring or TMS group.
    
  • Noise B: Natural

    
     in the TMS group.
    
The Correction Logic (The Matrix Method)

To isolate the True Signal, we treat the measured intensities as a linear combination of natural and enriched distributions. We solve this using Matrix Inversion (Cramer’s Rule application).



Where:

  • 
     is your raw intensity vector (
    
    
    
    ).
  • 
     is the Theoretical Isotope Distribution Matrix (calculated from the chemical formula).
    
  • 
     is the unknown vector of true enrichment.
    

Therefore:



Module 2: Experimental Protocol & Workflow

Visualization of the Correction Workflow

The following diagram outlines the logical flow from raw data acquisition to corrected enrichment values.

CorrectionWorkflow cluster_QC Quality Control Loop RawData Raw MS Data (M+0, M+1, M+2) Inversion Matrix Inversion (M^-1 * Raw) RawData->Inversion Input Vector BlankCheck Unlabeled Standard (The 'Blank') FormulaCalc Define Formula (C11 H16 O2 Si) BlankCheck->FormulaCalc Validate Pattern MatrixGen Generate Correction Matrix (M) FormulaCalc->MatrixGen Isotope Probabilities MatrixGen->Inversion Correction Factors FinalResult True Enrichment (Alpha-13C %) Inversion->FinalResult

Figure 1: The logical pathway for stripping natural abundance overlap from raw mass spectrometry data.

Step-by-Step Correction Procedure

Step 1: The "Self-Validating" Blank Before analyzing labeled samples, inject a commercial unlabeled PAA standard derivatized exactly the same way (e.g., PAA-TMS).

  • Action: Integrate the Molecular Ion cluster (e.g., m/z 208, 209, 210).

  • Validation: Compare the measured ratios to the theoretical natural abundance of

    
    .
    
    • Theoretical M+0: ~100% (normalized base)

    • Theoretical M+1: ~16.5% (Due to 11C and 1Si)

    • Theoretical M+2: ~4.5% (Due to 30Si and multi-13C)

  • Fail Condition: If your blank's M+1 is significantly higher (>20%) than theory, you have co-eluting impurities or detector saturation . Stop and fix chromatography.

Step 2: Construct the Correction Matrix (M) You must build a square matrix based on the theoretical probabilities of natural isotopes for your derivative.

  • Row 1 (M+0): Probability of having 0 extra neutrons.

  • Row 2 (M+1): Probability of having 1 extra neutron (from natural 13C or 29Si).

IsotopologueUnlabeled (Natural)Labeled (1 Tracer)
M+0

0
M+1


M+2


Note: The "Labeled" column shifts down because a labeled molecule starts at M+1 mass.

Step 3: Apply the Correction Use a computational tool (Python/R) or a dedicated solver (like IsoCor or spreadsheet matrix functions) to multiply the inverse of Matrix M by your measured vector.

Step 4: Normalization



Module 3: Troubleshooting & FAQs

Common Failure Modes

Q1: My corrected enrichment values are negative. How is this possible?

  • Cause: This is the "Over-Correction" error. It usually happens when the Correction Matrix assumes a higher natural abundance than what was actually measured in your blank.

  • Diagnosis: Check your integration integration limits. Did you include "shoulder" noise in the M+1 peak of your samples but not your blank?

  • Solution: Use the experimentally derived distribution from your Unlabeled Standard (Step 1) to build the matrix, rather than theoretical constants, if your instrument has specific bias.

Q2: I am using GC-MS. Should I track the Molecular Ion (208) or the Tropylium ion (91)?

  • Recommendation: Track the Molecular Ion (

    
    , m/z 208)  or the [M-15] ion (m/z 193) .
    
  • Reasoning:

    • The alpha-carbon is the benzylic carbon.

    • The Tropylium ion (

      
      ) usually contains the alpha carbon due to ring expansion, but the rearrangement mechanism can be complex and may involve scrambling.
      
    • The Molecular Ion is the safest representation of the intact carbon skeleton + TMS group.

Q3: How does the TMS derivative affect my background noise?

  • Impact: TMS adds 3 carbons and 1 silicon atom.

  • Data:

    • Phenylacetic Acid (C8): ~8.8% natural M+1 contribution.

    • TMS Group (C3Si): ~3.3% (from C) + ~4.7% (from Si) = ~8% natural M+1 contribution.

  • Result: The TMS group doubles your background noise. You must account for the formula

    
    , not just 
    
    
    
    .
Isotope Interference Logic Diagram

IsotopeInterference cluster_Sources Contributors to Signal MeasuredSignal Measured Signal at M+1 (m/z 209) TrueLabel True Alpha-13C Tracer (The Data You Want) TrueLabel->MeasuredSignal NatC_Ring Natural 13C in Phenyl Ring (Background) NatC_Ring->MeasuredSignal NatC_TMS Natural 13C in TMS Group (Background) NatC_TMS->MeasuredSignal NatSi_TMS Natural 29Si in TMS Group (Background - Often Ignored) NatSi_TMS->MeasuredSignal Major Error Source

Figure 2: Deconvolution of the M+1 signal. Note that the TMS derivative contributes two distinct sources of background noise (Carbon and Silicon).

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262.

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.

  • NIST Mass Spectrometry Data Center. (2023). Benzeneacetic acid, trimethylsilyl ester (M/Z Spectrum). NIST Chemistry WebBook, SRD 69.

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.

Resolving peak co-elution issues with Phenylacetic-alpha-13C acid in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenylacetic Acid Analysis

Welcome to the technical guide for optimizing Phenylacetic Acid (PAA) and its stable isotope labeled internal standard, Phenylacetic-alpha-13C acid (PAA-13C).

Critical Scientific Context: Before proceeding, we must clarify the definition of "co-elution" in this context.

  • 13C vs. 12C Co-elution: In Mass Spectrometry (LC-MS/MS), your PAA-13C internal standard (IS) MUST co-elute with the native PAA analyte. They should have identical retention times (RT) to ensure the IS experiences the exact same matrix effects (suppression/enhancement) as the analyte.

  • Interference Co-elution: The problem addressed here is when the PAA/PAA-13C pair co-elutes with matrix interferences (e.g., isomeric acids, hydrophobic peptides) or when the peak shape is so poor (tailing) that integration fails.

Part 1: The Chemistry of Separation (The "Why")

To resolve PAA from matrix interferences, you must exploit its physicochemical properties.

ParameterValueImplication for HPLC
Analyte Phenylacetic Acid (PAA)Small, aromatic, acidic.
pKa ~4.31At pH > 4.3, PAA is ionized (Phenylacetate) and will elute in the void volume on C18. You must operate at acidic pH.
LogP ~1.41Moderately hydrophobic. Requires organic gradients to elute, but retains well on C18 if protonated.
Isotope Alpha-13C13C adds mass (+1 Da) but does not significantly alter lipophilicity. Unlike Deuterium (2H), 13C does not cause an "isotope shift" in retention time.

Part 2: Strategic Troubleshooting (Decision Logic)

Use this logic tree to diagnose your co-elution or peak shape issue.

TroubleshootingLogic Start Start: Define the Problem IssueType Is the IS separating from the Native OR from the Matrix? Start->IssueType IS_Native IS separating from Native IssueType->IS_Native IS vs Native Matrix_Coelution Co-eluting with Matrix/Junk IssueType->Matrix_Coelution IS vs Matrix Action1 Critical Error: 13C and 12C SHOULD co-elute for MS. Check MS Resolution/Crosstalk. IS_Native->Action1 Check_pH Check Mobile Phase pH. Is pH < 3.0? Matrix_Coelution->Check_pH Adjust_pH Action: Lower pH to 2.5 (Use Formic Acid or Phosphate) Check_pH->Adjust_pH No Check_Column Is Retention < 2 min (k' < 1)? Check_pH->Check_Column Yes Switch_Column Action: Switch to Phenyl-Hexyl (Leverage Pi-Pi interactions) Check_Column->Switch_Column Yes (Poor Retention) Gradient_Opt Action: Shallow Gradient (0.5% B/min slope) Check_Column->Gradient_Opt No (Good Retention but Co-elution)

Figure 1: Decision matrix for diagnosing PAA separation issues. Note that 13C/12C separation is generally undesirable in MS applications.

Part 3: Optimized Experimental Protocol

If you are experiencing co-elution with matrix components (e.g., in urine or plasma), standard C18 columns often fail because PAA is structurally similar to many other metabolic acids.

Recommendation: Switch to a Phenyl-Hexyl stationary phase. Reasoning: PAA contains an aromatic ring.[1] Phenyl-Hexyl columns engage in


 interactions with the PAA ring, offering "orthogonal" selectivity compared to the hydrophobic-only interaction of C18.
Standard Operating Procedure (SOP) for PAA Resolution

1. Mobile Phase Preparation:

  • Mobile Phase A (MPA): Water + 0.1% Formic Acid (pH ~2.7).

    • Why: Keeps PAA protonated (neutral) for retention.

  • Mobile Phase B (MPB): Methanol + 0.1% Formic Acid.

    • Why: Methanol promotes

      
       interactions better than Acetonitrile in phenyl phases.
      

2. Chromatographic Conditions:

ParameterSetting
Column Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm or 2.6 µm)
Flow Rate 0.3 mL/min
Temperature 40°C (Improves mass transfer and peak symmetry)
Injection Vol 2 - 5 µL

3. Gradient Profile (The "Focusing" Method):

Time (min)% MPBEvent
0.005Initial Hold (Trapping)
1.005End trapping
8.0060Shallow ramp to separate isomers
8.1095Wash column
10.0095End Wash
10.105Re-equilibration (Crucial)
13.005Ready for next injection

Part 4: Troubleshooting FAQs

Q1: My PAA-13C peak is tailing severely (Tailing Factor > 1.5). How do I fix this? A: Tailing in acidic analytes is usually caused by secondary interactions with residual silanols on the silica surface.[2][3]

  • Fix 1 (Chemistry): Ensure your Mobile Phase pH is below 3.0 . If the pH is 4.0+, the silanols ionize (negative charge) and the PAA partially ionizes, causing "smearing."

  • Fix 2 (Hardware): Use an "End-capped" column or a hybrid-silica particle (e.g., BEH or CSH technology) which has fewer active silanols.

Q2: I see a "shoulder" on my PAA-13C peak. Is this the 12C native? A: Unlikely. In 13C labeling, the isotope effect is negligible. A shoulder usually indicates:

  • Isomeric Interference: A structural isomer (like a methyl-benzoic acid) is co-eluting. Solution: Switch to Phenyl-Hexyl column.

  • Solvent Mismatch: You injected the sample in 100% Methanol, but the starting condition is 5% Methanol. This causes the sample to "race" down the column before focusing. Solution: Dissolve sample in 90% Water / 10% MeOH.

Q3: The retention time of PAA shifts between injections. A: This is a pH equilibration issue.

  • Because PAA is a weak acid (pKa 4.3), its retention is hypersensitive to pH changes near the pKa. If your column is not fully re-equilibrated with the acidic mobile phase between runs, the local pH inside the pore shifts, moving the peak.

  • Solution: Increase the re-equilibration time (post-run) by 2 minutes.

Q4: Can I separate PAA-12C from PAA-13C if I want to? A: Generally, no, and you shouldn't try for standard quantification.

  • 13C increases mass but not volume or lipophilicity significantly. Separation requires ultra-high efficiency (Capillary Electrophoresis or extremely long GC columns).

  • If you see two distinct peaks separated by >0.2 min, one of them is not PAA (or one is an impurity in your standard).

Part 5: Advanced Workflow Visualization

The following diagram illustrates the method development cycle for acidic metabolites like PAA.

MethodDev Input Input: Acidic Analyte (PAA) pH_Screen Step 1: pH Screen (Test pH 2.5 vs 4.5) Input->pH_Screen Retention_Check Check k' (Retention Factor) pH_Screen->Retention_Check Retention_Check->pH_Screen If k' < 1 (Unretained) Lower pH Selectivity_Screen Step 2: Selectivity (C18 vs Phenyl-Hexyl) Retention_Check->Selectivity_Screen If k' > 2 (Retained) Resolution_Check Check Resolution (Rs) Selectivity_Screen->Resolution_Check Resolution_Check->Selectivity_Screen Rs < 1.5 Change Ligand Final_Opt Step 3: Optimization (Temp, Gradient Slope) Resolution_Check->Final_Opt Rs > 1.5

Figure 2: Systematic method development workflow for acidic metabolites.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link]

    • Source for pKa and physicochemical properties.[4]

  • Waters Corporation. (2023). Reversed-Phase HPLC Basics for Pharmaceutical Analysis. Retrieved from [Link]

    • Source for general C18 vs Phenyl selectivity mechanisms.
  • Agilent Technologies. (2020). Strategies for the Separation of Organic Acids. Retrieved from [Link]

    • Source for acidic mobile phase optimiz

Sources

Minimizing kinetic isotope effects when using Phenylacetic-alpha-13C acid

Technical Support Center: Phenylacetic- - C Acid

Topic: Minimizing Kinetic Isotope Effects & Optimization of Quantitative Accuracy Document ID: TS-PAA-13C-001 Status: Active[1]

Executive Summary & Diagnostic Logic

The Core Issue: Users often report "isotope effects" when using PAA-


  • Reality Check: True chemical

    
    C KIEs are generally negligible (
    
    
    ) compared to Deuterium effects (
    
    
    ).[1]
  • The Real Culprit: In 90% of cases, the error is spectral cross-talk due to the single mass unit shift (+1 Da) or chromatographic resolution issues, not a change in chemical reaction rate.

Diagnostic Flowchart: Is it KIE or an Artifact?

Use this logic tree to identify the source of your discrepancy before altering your protocol.

DiagnosticTreeStartSTART: Discrepancy ObservedQ1Is the issue Chromatographic?(Split peaks / RT shift)Start->Q1Q2Is the issue Quantitative?(Standard curve non-linear)Q1->Q2NoRes1Unlikely 13C Effect.Check Column Chemistry/pH.13C usually co-elutes perfectly.Q1->Res1YesQ3Is the issue Metabolic?(Rate of product formation)Q2->Q3NoRes2Spectral Cross-Talk (M+1).Analyte natural 13C overlaps IS.ACTION: Apply Math Correction.Q2->Res2YesRes3True Chemical KIE.(Decarboxylation/Oxidation).ACTION: Run to completion.Q3->Res3YescaptionFigure 1: Diagnostic logic for distinguishing true KIE from instrumental artifacts.

Troubleshooting Guides & FAQs

Module A: The "Pseudo-KIE" (Mass Spectrometry Artifacts)

Issue: "My internal standard (IS) curve is non-linear at high analyte concentrations, appearing as if the IS is being suppressed or reacting differently."

Root Cause: Phenylacetic-


+1 Dalton1

M+1 isotope peak

Protocol: Mathematical Correction for Isotopic Contribution Do not treat this as a chemical defect. Correct it mathematically.

  • Determine the Contribution Factor (

    
    ): 
    
    • Inject a high concentration of unlabeled Phenylacetic Acid (without IS).[1]

    • Measure the intensity at the IS mass transition (M+1).

    • Calculate

      
      . (Theoretically ~0.011 per carbon, but measure it empirically).[1]
      
  • Correct the Area:

    
    [1]
    
  • Alternative: If sensitivity allows, monitor the M+2 transition for the IS (if using a

    
    C
    
    
    variant) or switch to a ring-labeled analog (
    
    
    C
    
    
    ) to avoid this overlap entirely [1].
Module B: True Chemical KIE (Metabolic Studies)

Issue: "The labeled PAA is metabolized slower than the unlabeled PAA in my cytochrome P450 assay."

Scientific Context: The

1
  • Primary KIE: Occurs if the C-

    
     bond breaks (e.g., decarboxylation).[1] Theoretical max for 
    
    
    C is
    
    
    .[1]
  • Secondary KIE: Occurs if the C-H bond at the

    
    -position breaks (e.g., hydroxylation). The 
    
    
    C effect here is negligible (< 1.01).[1][2]

Visualizing the Risk Zones:

MetabolicPathPAAPhenylacetic Acid(Alpha-13C Labeled)ConjConjugation(Glutamine/Glycine)PAA->ConjNo Bond BreakKIE ≈ 1.00OxBenzylic Hydroxylation(CYP450)PAA->OxAlpha C-H BreakSecondary KIE (Negligible)DecarbDecarboxylation(CO2 Loss)PAA->DecarbAlpha C-C BreakPrimary KIE (Risk: 1.02-1.04)captionFigure 2: Metabolic fate of PAA. Red path indicates the only significant source of 13C KIE.

Protocol: Minimizing Metabolic KIE Impact If you suspect a primary KIE (Decarboxylation pathway):

  • Reaction Completeness: Run the reaction to 100% conversion . KIEs only affect the rate, not the final yield. If you analyze the endpoint, the isotope effect is irrelevant.

  • Inverse Isotope Dilution: If measuring kinetics is unavoidable:

    • Spike a known amount of unlabeled product at the start.

    • Measure the ratio of Labeled Product / Unlabeled Product over time.

    • This ratio remains constant if the KIE is negligible; if it drifts, you can calculate the specific fractionation factor (

      
      ) and correct your rate constants (
      
      
      ) using:
      
      

Comparative Data: C vs. Deuterium[1][3][4][5][6]

Users often switch to


FeatureDeuterium (

H) Labeling
Carbon-13 (

C) Labeling
Primary KIE (

)
High (2.0 – 7.0) .[1] Can significantly alter metabolism.[1]Low (1.01 – 1.04) .[1] Usually biologically invisible [2].[1]
Chromatographic Shift Significant. D-labeled compounds often elute earlier than unlabeled analogs (Reverse Phase).[1]Negligible.

C compounds co-elute perfectly with analytes.[1]
Mass Shift Flexible (+1 to +10 Da).[1]Fixed (+1 Da per atom).
Main Challenge Retention time shifts cause ionization differences (Matrix Effects).[1]Spectral overlap (Cross-talk) due to low mass difference.[1]

Experimental Protocol: Verifying Co-elution

To confirm that your PAA-


Reagents:

  • Analyte: Phenylacetic Acid (Unlabeled)[1]

  • IS: Phenylacetic-

    
    -
    
    
    C Acid[1]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18)[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

Step-by-Step:

  • Preparation: Prepare a mixture containing 1:1 molar ratio of Analyte and IS.[1]

  • Acquisition: Acquire data in MRM mode.

    • Transition 1 (Analyte): 135.0

      
       91.0 (loss of CO
      
      
      )
    • Transition 2 (IS): 136.0

      
       92.0 (loss of CO
      
      
      , retaining label on benzyl fragment) OR 136.0
      
      
      91.0 (if label is lost on CO
      
      
      - Note: If label is on alpha-C, it remains in the fragment.[1] If label were on Carboxyl, it would be lost.)[1]
    • Correction: PAA-

      
      -
      
      
      C has the label on the benzylic carbon. The transition
      
      
      is correct.
  • Analysis: Overlay the extracted ion chromatograms (XIC).

  • Criteria: The retention time difference (

    
    RT) must be < 0.02 minutes .
    
    • If

      
      RT > 0.05 min: You likely have a Deuterated contaminant or a stationary phase interaction issue, not a 
      
      
      C effect.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[1]

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance.[1] Journal of the American Chemical Society, 117(36), 9357–9358.

  • Guengerich, F. P. (2018). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions.[1] Methods in Enzymology, 272, 199-209.[1]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards.[1] Chromatographia, 55, S107–S113.[1]

Improving recovery rates of Phenylacetic-alpha-13C acid from solid phase extraction

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Solid Phase Extraction (SPE) for Phenylacetic-alpha-13C Acid Ticket ID: #PAA-13C-REC-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Invisible" Loss

Welcome to the technical support hub. You are likely here because you are experiencing low or inconsistent recovery of Phenylacetic-alpha-13C acid (PAA-13C) .

PAA is a deceptive analyte. With a


 of ~4.31, it is a weak acid that is sufficiently polar to break through C18 columns but hydrophobic enough to stick to plastics. Furthermore, its volatility is often underestimated, leading to "phantom" losses during the evaporation step.

This guide moves beyond generic protocols to address the specific physicochemical behavior of PAA-13C. We will focus on Mixed-Mode Anion Exchange (MAX) as the gold standard for purification, as it provides the most robust cleanup for acidic metabolites in biological matrices.

Module 1: Mechanism & Sorbent Selection

The Chemistry of Retention

To recover PAA-13C, you must control its ionization state.

  • 
     (4.31): 
    
    • pH < 2.3: PAA is neutral (Protonated). It behaves like a hydrophobic molecule.

    • pH > 6.3: PAA is negatively charged (Deprotonated/Anionic). It behaves like an ion.

Why Reversed Phase (C18) Often Fails

While C18 can retain PAA at low pH, it also retains thousands of other neutral matrix components (phospholipids, fats). When you elute PAA, these interferences co-elute, causing ion suppression in LC-MS/MS. This looks like "low recovery," but it is actually "low signal."

The Solution: Mixed-Mode Anion Exchange (MAX)

MAX sorbents combine a hydrophobic backbone (like C18) with a strong anion exchange group. This allows a "Lock-and-Key" wash strategy:

  • Lock (Load): High pH makes PAA negative; it binds ionically to the positive sorbent.

  • Wash: You can wash with 100% Methanol .[1] Neutrals and hydrophobics are washed away, but PAA remains "locked" by the ionic bond.

  • Key (Elute): Acidify the solvent. This neutralizes PAA, breaking the ionic bond and allowing elution.

Decision Logic: Sorbent Selection

SorbentSelection Start Start: Biological Sample Clean Is the matrix clean? (e.g., Water, Saline) Start->Clean Acidic Is the Analyte Acidic? (PAA pKa ~4.3) Clean->Acidic No (Plasma/Urine) Sorbent_RP Use Reversed Phase (C18/HLB) Load at pH < 2 Clean->Sorbent_RP Yes (Simple) Acidic->Sorbent_RP No (Neutral/Basic) Sorbent_MAX Use Mixed-Mode Anion Exchange (MAX) Load at pH > 7 Acidic->Sorbent_MAX Yes (Recommended)

Figure 1: Decision tree for selecting the optimal SPE sorbent based on matrix complexity and analyte chemistry.

Module 2: The "Gold Standard" MAX Protocol

This protocol is designed to maximize recovery while minimizing ion suppression.

Pre-requisites:

  • Sorbent: 30mg or 60mg Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A).

  • Sample Pre-treatment: Dilute sample 1:1 with 5%

    
     in water (pH > 10). Crucial: This ensures PAA is fully ionized.
    
Step-by-Step Workflow
StepActionSolvent/BufferMechanismCritical Note
1. Condition Activate Sorbent1 mL MethanolSolvates hydrophobic pores.Do not let the bed dry out after this step.[2]
2. Equilibrate Prepare Environment1 mL WaterRemoves excess methanol.
3. Load Bind AnalytePre-treated SampleIonic Binding + Hydrophobic.Load slowly (~1 mL/min) to allow ion exchange kinetics.
4. Wash 1 Remove Salts1 mL 5%

Maintains high pH; removes proteins/salts.PAA remains bound (Charged).
5. Wash 2 Remove Matrix 1 mL 100% Methanol Removes lipids/neutrals.The Magic Step: PAA stays bound ionically. Most interferences wash away.
6. Elute Release Analyte2 x 500 µL 2% Formic Acid in Methanol Acid neutralizes PAA (

).
Stop here! Do not evaporate to dryness (see Module 4).

Module 3: Troubleshooting & FAQs

Q1: I see PAA in the flow-through (waste) during loading. Why isn't it sticking?

Diagnosis: The pH of your sample is likely too low. The Fix: PAA must be negatively charged to bind to a MAX cartridge.

  • Check your pre-treatment.[2] Are you using Ammonium Hydroxide (

    
    )?
    
  • Ensure the final pH of the diluted sample is > 6.5 . If the sample is highly acidic (like hydrolyzed urine), you may need a stronger buffer or more base.

Q2: My recovery is low (< 50%), but nothing is in the waste. Where did it go?

Diagnosis: This is often an Elution Failure . The Fix:

  • Acid Strength: Is your elution solvent acidic enough? You need to drop the pH inside the pore below 4.3. Ensure you are using at least 2% Formic Acid. Acetic acid may be too weak.

  • Soak Time: Ion exchange elution is slower than hydrophobic elution. Allow the elution solvent to soak on the cartridge for 30 seconds before applying vacuum.

Q3: My recovery is inconsistent (high variability between replicates).

Diagnosis: This usually points to Flow Rate issues or Drying steps. The Fix:

  • Flow Rate: Ion exchange requires time. If you pull the sample through too fast (> 1 drop/second), the PAA doesn't have time to interact with the ionic ligands.

  • Sorbent Drying: If the sorbent dries out before the sample is loaded, the pores collapse. Keep the bed wet during conditioning/equilibration.

Q4: The recovery looks fine, but the signal in LC-MS is terrible.

Diagnosis: Ion Suppression . The Fix:

  • Even with MAX, some phospholipids can sneak through.

  • Action: Perform a "Post-Column Infusion" experiment. Infuse a constant stream of PAA-13C while injecting a blank matrix extract. If you see a dip in the baseline at the PAA retention time, you have suppression.

  • Protocol Adjustment: Increase the strength of Wash 2. You can use 100% Acetonitrile instead of Methanol in the wash step to strip more hydrophobics.

Troubleshooting Flowchart

Troubleshooting Issue Problem: Low Recovery CheckWaste Analyze Load/Wash Waste Issue->CheckWaste InWaste Is PAA in the Waste? CheckWaste->InWaste RetentionFail Retention Failure: pH too low during load InWaste->RetentionFail Yes ElutionFail Elution/Evap Failure InWaste->ElutionFail No CheckEvap Did you evaporate to dryness? ElutionFail->CheckEvap Volatility Volatility Loss: PAA sublimed CheckEvap->Volatility Yes ElutionStrength Elution Issue: Acid not strong enough CheckEvap->ElutionStrength No

Figure 2: Diagnostic workflow for identifying the root cause of analyte loss.

Module 4: The Critical Trap – Volatility[3][4]

WARNING: This is the #1 cause of failure for Phenylacetic Acid analysis.

PAA is a small, semi-volatile organic acid. In its protonated form (which it must be in the elution solvent), it has significant vapor pressure.

The Scenario: You elute with Formic Acid/Methanol. You put the tubes in a Nitrogen evaporator (TurboVap) at 40°C to dry them down for reconstitution. The Result: The solvent evaporates, and the PAA evaporates right along with it. You lose 30-80% of your analyte in the last 5 minutes of drying.

The Solution:

  • Do NOT evaporate to dryness. Evaporate to ~50 µL, then reconstitute.

  • Use a "Keeper" Solvent: Add 10-20 µL of a high-boiling solvent (like Ethylene Glycol or DMSO) or a trap base (like Diethylene Glycol) to the collection tube before elution. This ensures the analyte never goes fully dry.

  • Derivatization: If GC-MS is the endpoint, derivatize before evaporation if possible, or use an elution solvent that already contains the derivatizing agent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved from [Link]

    • Source for pKa and physicochemical properties.[3]

  • Waters Corporation. Oasis MAX: Mixed-Mode Anion Exchange Reversed-Phase Sorbent for Acids. Retrieved from [Link][4][5]

    • Source for standard MAX protocols and sorbent mechanisms.
  • Source for ion-exchange retention mechanisms and troubleshooting.
  • Sato, K., et al. (2008). Evaporation loss of dissolved volatile substances from ice surfaces.[6] Journal of Physical Chemistry A. 112(33):7600-7. Retrieved from [Link]

    • Source validating the volatility of small organic acids during phase changes.

Sources

Optimizing NMR relaxation times for Phenylacetic-alpha-13C acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Optimization for Phenylacetic-alpha-13C Acid

Ticket ID: NMR-13C-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are detecting Phenylacetic-alpha-13C acid (


). Because the label is on the alpha-carbon (a methylene group, 

), your relaxation mechanism is dominated by Dipolar Relaxation with the two attached protons. While this facilitates faster relaxation compared to quaternary carbons, achieving quantitative accuracy (qNMR) or maximum sensitivity requires distinct optimization strategies.[1]

This guide provides a self-validating workflow to determine the exact relaxation time (


) of your specific sample matrix and optimize your pulse sequence accordingly.

Module 1: Diagnostic Workflow (The "Triage")

Question: How do I stop guessing the relaxation delay (


) and measure it accurately?

Technical Insight: Blindly setting


 leads to two failure modes:
  • Saturation (Under-estimation):

    
    . Nuclei do not return to Boltzmann equilibrium. Signal intensity is lost, and integration is non-quantitative.
    
  • Time Waste (Over-estimation):

    
    . Instrument time is wasted without data quality gain.
    

Protocol: Inversion Recovery Experiment (


 Measurement) 
Perform this once for your specific solvent/concentration mixture.
  • Pulse Sequence: Select t1ir (Bruker) or dot1 (Varian/Agilent).

    • Logic: This sequence (

      
      ) inverts magnetization and monitors the "recovery" to equilibrium.
      
  • Array Setup: Set a variable delay list (

    
    ) ranging from 0.01s to 10s.
    
    • Recommended List (s): 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 15.0.

  • Acquisition: Run the experiment.

  • Analysis: Phase the spectra. You will see peaks transition from negative (inverted) to null (zero) to positive.

  • Calculation: The "Null Point" (

    
    ) provides a rapid estimate:
    
    
    
    

Expected Values for Phenylacetic-alpha-13C:

  • Degassed Solvent:

    
     seconds.
    
  • Aerated Solvent:

    
     seconds (Dissolved paramagnetic 
    
    
    
    shortens
    
    
    ).

Module 2: Optimization Decision Tree

Question: Should I optimize for Signal-to-Noise (S/N) or Quantitative Accuracy (qNMR)?

Use the logic flow below to select your acquisition parameters.

OptimizationLogic Start Start: Define Goal Goal Is the goal Quantification (qNMR) or Detection? Start->Goal qNMR Quantitative (qNMR) Goal->qNMR Integrals matter Detect Detection / Sensitivity Goal->Detect Just need peaks T1_Check Measured T1 > 3.0s? qNMR->T1_Check Std_Decouple Pulse Seq: Power Gated (zgpg / C13CPD) NOE ON during d1 Detect->Std_Decouple Max Signal Add_Agent Add Cr(acac)3 (See Module 3) T1_Check->Add_Agent Yes (Too slow) Std_Delay Set d1 = 5 * T1 T1_Check->Std_Delay No (Manageable) Inv_Gated Pulse Seq: Inverse Gated (zgig / C13IG) NOE OFF during d1 Add_Agent->Inv_Gated Std_Delay->Inv_Gated

Figure 1: Decision matrix for selecting pulse sequences and relaxation agents based on experimental goals.

Module 3: Advanced Troubleshooting & Optimization

Scenario A: "I need accurate integrals, but the experiment takes too long."

Issue: The alpha-carbon


 is 4 seconds. For qNMR, 

must be

(

). Solution: Use a Relaxation Agent (Paramagnetic Doping).[1][2]

Protocol: Cr(acac)


 Doping 
Chromium(III) acetylacetonate is a paramagnetic relaxation agent.[1][2] It provides an efficient relaxation pathway via electron-nuclear dipolar coupling, drastically shortening 

without chemically altering your substrate.
  • Preparation: Prepare a stock solution of 0.1 M Cr(acac)

    
     in your deuterated solvent (e.g., CDCl
    
    
    
    or DMSO-
    
    
    ).
  • Doping: Add the agent to your sample to achieve a final concentration of 0.01 M to 0.025 M (approx 3-8 mg per 0.6 mL sample).

    • Warning: Do not exceed 0.05 M unless necessary. High concentrations cause line broadening (shortening

      
      ) and make shimming difficult.[1]
      
  • Result:

    
     typically drops to < 0.5 seconds.
    
  • New Parameters: Set

    
     seconds. You can now accumulate scans 
    
    
    
    faster.
Scenario B: "My integrals are inconsistent (NOE Error)."

Issue: You are using standard proton decoupling (e.g., zgpg30). The Nuclear Overhauser Effect (NOE) enhances carbon signals attached to protons (like your alpha-CH


) by up to 200% (

). However, quaternary carbons (like the carboxyl group) receive little NOE. This creates integration bias. Solution: Inverse Gated Decoupling.[3][4]

Comparison of Detection Modes:

ParameterQuantitative Mode (qNMR) Sensitivity Mode (Detection)
Pulse Sequence Inverse Gated (zgig, C13IG)Power Gated (zgpg, C13CPD)
Decoupler State OFF during delay (

)ON during Acquisition (

)
ON during delay (

)ON during Acquisition (

)
NOE Effect Suppressed (Integrals reliable)Maximum (Integrals skewed)
Relaxation Delay (

)

(or

for 99.9%)

(Ernst Angle optimization)
S/N Ratio Lower (Requires more scans)Higher (up to 3x boost)

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is the alpha-carbon signal stronger than the carboxyl signal even without NOE? A: This is due to Relaxation Efficiency . The alpha-carbon is a


. The two attached protons provide a very efficient dipolar relaxation pathway. The carboxyl carbon is quaternary (no attached protons) and relies on less efficient mechanisms (CSA - Chemical Shift Anisotropy) or distant protons. Therefore, the alpha-carbon recovers magnetization faster and may appear more intense if the repetition rate is too fast for the carboxyl carbon.

Q2: Can I use a 30-degree pulse instead of 90-degree to save time? A: Yes, but with caveats.

  • For Detection: A

    
     pulse allows for a shorter 
    
    
    
    (optimal repetition rate).
  • For qNMR: You must still ensure full relaxation. While a smaller flip angle requires less time to return to equilibrium, standard qNMR protocols prefer

    
     pulses with 
    
    
    
    to eliminate flip-angle calibration errors. If using
    
    
    , ensure
    
    
    .[5]

Q3: Does the solvent viscosity affect my alpha-13C detection? A: Yes.


 is dependent on the correlation time (

), which is proportional to viscosity.
  • Low Viscosity (CDCl

    
    , Acetone-
    
    
    
    ):
    Faster tumbling, generally longer
    
    
    .
  • High Viscosity (DMSO-

    
    ):  Slower tumbling. For small molecules like phenylacetic acid, this often places the molecule closer to the 
    
    
    
    minimum, potentially shortening
    
    
    slightly, but it can also broaden lines.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 4: 13C NMR and Heteronuclear Techniques).

  • University of Ottawa NMR Facility. (2007). How Can I Get a Quantitative 13C NMR Spectrum?

  • Caytan, E., et al. (2007). Precise and accurate quantitative 13C NMR with reduced experimental time. Talanta, 71(3), 1016-1021. (Validates the use of Cr(acac)3 for qNMR).

  • Bruker BioSpin. (2012). User Manual: 1D and 2D Step-by-Step - Basic Experiments. (Refer to sections on zgig and t1ir pulse programs).

Sources

Validation & Comparative

A Comparative Guide: Phenylacetic-alpha-13C Acid vs. Deuterated Phenylacetic Acid as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy, precision, and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard for their ability to correct for analytical variability.[1][2] This guide provides an in-depth, objective comparison of two common types of SIL internal standards for Phenylacetic acid: Phenylacetic-alpha-13C acid and Deuterated Phenylacetic acid.

The primary challenge these standards address is the phenomenon known as "matrix effects."[3] Biological samples are inherently complex, containing numerous endogenous and exogenous compounds that can co-elute with the target analyte.[4] During ionization in the mass spectrometer source, these co-eluting components can either suppress or enhance the analyte's signal, leading to significant quantitative errors.[5][6][7][8][9] An ideal SIL-IS is a near-perfect chemical mimic of the analyte, ensuring it experiences the exact same variations during sample preparation, chromatography, and ionization, thereby providing a reliable basis for correction.[10][11]

Core Comparison: The Physicochemical Realities of Isotopic Labeling

The fundamental difference between ¹³C-labeled and deuterium-labeled standards lies in the nature of the isotopic substitution and its impact on the molecule's physicochemical properties.

FeaturePhenylacetic-alpha-13C acidDeuterated Phenylacetic acidExpert Analysis & Causality
Labeling Strategy Substitution of a ¹²C atom with a stable, heavier ¹³C isotope.Substitution of one or more ¹H atoms with the heavier deuterium (²H) isotope.The choice of isotope directly influences the resulting molecule's behavior.
Chromatographic Co-elution Excellent. Virtually identical physicochemical properties ensure near-perfect co-elution with the unlabeled analyte.[12][13]Variable. The significant mass difference between hydrogen and deuterium can alter bond energies, leading to a chromatographic "isotope effect."[12][14]This is the most critical differentiator. If the IS and analyte separate chromatographically, they may be exposed to different co-eluting matrix components, leading to differential ion suppression and compromising accuracy.[14][15][16]
Isotopic Stability Excellent. The carbon-carbon bond is exceptionally stable, eliminating the risk of isotope exchange during sample preparation, storage, or analysis.[15][17]Good to Variable. C-D bonds are generally stable, but the potential for H/D back-exchange exists, especially under certain pH or thermal conditions. Label stability is paramount for a reliable IS.[14][18][19]An unstable label negates the core purpose of an IS, as its concentration can change unpredictably throughout the workflow.
Mass Spectrometric Behavior Predictable fragmentation, closely matching the native analyte. A mass shift of +1 or +2 Da is typical.[20]May require different collision energies for optimal fragmentation compared to the native analyte due to stronger C-D bonds.[13]Method development must confirm that fragmentation patterns are consistent and that the selected mass transitions are free from crosstalk. A mass shift of ≥3 Da is generally recommended to avoid isotopic crosstalk from the analyte.[18][21]
Cost & Availability Generally more expensive and less commonly available due to a more complex synthetic route.[22]Often more cost-effective and widely available.[23]Budgetary constraints are a practical consideration, but the potential cost of failed batches or inaccurate data due to a suboptimal IS must be weighed.

Visualization of the Chromatographic Isotope Effect

The following diagram illustrates the critical importance of co-elution. In a region of ion suppression (represented by the gray area), a slight chromatographic shift, as can occur with a deuterated standard, causes the internal standard and the analyte to experience different matrix effects, leading to an inaccurate analyte/IS ratio. The ¹³C-labeled standard, by co-eluting perfectly, provides a much more accurate correction.

cluster_0 Impact of Chromatographic Shift on Quantification cluster_1 Result time_end time_start time_start time_start->time_end C13_IS Phenylacetic-alpha-13C IS (Co-eluting) Deuterated_IS Deuterated IS (Shifted) sup_zone sup_zone Result1 Accurate Correction: Analyte and 13C-IS experience the same matrix effect. C13_IS->Result1 Result2 Inaccurate Correction: Analyte and Deuterated-IS experience different matrix effects. Deuterated_IS->Result2 Analyte Analyte

Ideal co-elution of ¹³C-IS vs. chromatographic shift of Deuterated-IS.

Experimental Protocol: Evaluating and Validating Your Internal Standard

Trustworthiness in an analytical method is achieved through rigorous validation. The following protocol outlines a self-validating system to compare the performance of Phenylacetic-alpha-13C acid and Deuterated Phenylacetic acid.

Objective: To assess and compare the ability of two different SIL internal standards to provide consistent and accurate quantification of Phenylacetic acid in a complex biological matrix (e.g., human plasma) under varying conditions.

Materials and Reagents
  • Phenylacetic acid (Analyte)

  • Phenylacetic-alpha-13C acid (IS-1)

  • Deuterated Phenylacetic acid (e.g., Phenylacetic acid-d7) (IS-2)

  • Control human plasma (screened for interferences)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Phosphate buffered saline (PBS)

Preparation of Solutions
  • Primary Stocks (1 mg/mL): Prepare individual stock solutions of the analyte, IS-1, and IS-2 in methanol.

  • Working Solutions:

    • Prepare a series of analyte spiking solutions in 50:50 methanol:water for calibration curve (e.g., 0.1 to 100 µg/mL).

    • Prepare separate Internal Standard Working Solutions for IS-1 and IS-2 at a concentration that will yield a robust MS signal when added to the sample (e.g., 1 µg/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of control human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the appropriate analyte spiking solution (or blank solvent for a zero sample).

  • Crucially, add the IS at the earliest stage: Add 10 µL of either the IS-1 or IS-2 working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example)
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Phenylacetic Acid: Determine precursor and product ions (e.g., Q1: 135.1 -> Q3: 91.1)

    • Phenylacetic-alpha-13C acid: (e.g., Q1: 136.1 -> Q3: 91.1 or 92.1)

    • Deuterated Phenylacetic acid-d7: (e.g., Q1: 142.1 -> Q3: 98.1)

    • Note: Transitions must be empirically optimized.

Data Analysis: The Test of Trustworthiness

The core of the validation is to challenge the method. The analyte/IS peak area ratio should remain constant even when extraction recovery or matrix effects vary.

  • Assess Chromatographic Shift: Overlay the chromatograms of the analyte and each IS. Measure the difference in retention time (ΔRT). An ideal IS has a ΔRT of zero.

  • Evaluate Matrix Factor (MF):

    • Analyze samples of analyte and IS spiked into the post-extraction supernatant of blank plasma (Set A).

    • Analyze samples of analyte and IS in clean solvent (Set B).

    • MF = Peak Area in Set A / Peak Area in Set B . An MF < 1 indicates suppression; > 1 indicates enhancement.

  • Evaluate IS-Normalized MF: Calculate the MF for the analyte and for each IS from at least six different lots of human plasma. Then, calculate the IS-normalized MF:

    • IS-Normalized MF = MF(Analyte) / MF(IS)

    • The Coefficient of Variation (%CV) of the IS-Normalized MF across the different lots should be ≤15%. A lower %CV indicates better tracking of matrix effects by the IS.

Experimental Workflow Visualization

prep 1. Prepare Standards (Analyte, IS-1, IS-2) spike 3. Spike Analyte & IS (Add IS at earliest step) prep->spike sample 2. Aliquot Matrix (e.g., Plasma) sample->spike extract 4. Sample Extraction (e.g., Protein Precipitation) spike->extract analysis 5. LC-MS/MS Analysis extract->analysis data 6. Data Processing analysis->data compare 7. Compare Performance - ΔRT - IS-Normalized Matrix Factor - Precision & Accuracy data->compare

Workflow for comparative evaluation of internal standards.

Conclusion and Authoritative Recommendation

While both Phenylacetic-alpha-13C acid and Deuterated Phenylacetic acid represent a significant improvement over non-isotopic, structural analog internal standards, the experimental evidence and underlying physicochemical principles consistently favor the ¹³C-labeled variant.

  • Phenylacetic-alpha-13C acid is the technically superior choice. Its key advantage is the near-certainty of co-elution with the unlabeled analyte, which ensures the most accurate compensation for matrix effects.[12] Its isotopic stability is also absolute, removing any ambiguity about label exchange.[15][17] For regulated bioanalysis, pivotal clinical trials, or any application where the highest level of accuracy is non-negotiable, the investment in a ¹³C-labeled internal standard is strongly justified.

  • Deuterated Phenylacetic acid is a viable and cost-effective alternative. However, its use requires more extensive validation.[19] Analysts must rigorously demonstrate the absence of a significant chromatographic isotope effect under their specific conditions and confirm the stability of the deuterium labels throughout the entire analytical process. If a deuterated standard is chosen, one with a higher degree of deuteration (e.g., d5 or d7) is often preferable to provide a larger mass shift and minimize potential crosstalk.

Ultimately, the selection of an internal standard is a foundational decision in method development. By understanding the causality behind their performance differences, researchers can confidently choose the appropriate standard that ensures the integrity and trustworthiness of their quantitative data.

References

  • Bioanalysis Zone. (2014, February 11).
  • Xie, C., et al.
  • NorthEast BioLab.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis.
  • National Institute of Standards and Technology.
  • BenchChem. A Technical Guide to Isotopically Labeled Internal Standards for Mass Spectrometry.
  • LCGC International. (2023, December 1).
  • Wikipedia. Ion suppression (mass spectrometry).
  • PubMed. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
  • University of Waterloo. Ion Suppression and ESI | Mass Spectrometry Facility.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • LCGC International. (2020, November 12).
  • Han, X., & Gross, R. W.
  • LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
  • Cayman Chemical. Are there advantages to using 13C labeled internal standards over 2H labeled standards?
  • ResearchGate. (2013, March 14). Which internal standard?
  • Analytical Methods (RSC Publishing). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.
  • Cambridge Isotope Laboratories, Inc. Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • BenchChem.
  • Thermo Fisher Scientific. TN001167 Choosing internal standards for IC-MS.
  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • BenchChem.
  • PubMed.
  • LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • Sigma-Aldrich. Phenylacetic acid-1-13C.
  • Dr. Imre Blank's Homepage.
  • BenchChem.
  • Sigma-Aldrich. Phenylacetic acid-1,2-13C2.
  • Almac Group. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • MilliporeSigma. Phenylacetic acid-a,a-d2.
  • Berg, T., et al. (2014, May 30). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed.
  • AptoChem.
  • BenchChem.
  • PubChem. Phenylacetic acid-1-13C.
  • ResearchGate.
  • Cambridge Isotope Laboratories, Inc.
  • Wikipedia. Phenylacetic acid.

Sources

Optimizing LC-MS/MS Bioanalysis of Phenylacetic Acid: A Comparative Validation Guide Using Phenylacetic-alpha-13C Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenylacetic acid (PAA) is a critical biomarker for evaluating gut microbiota dysbiosis[1] and a key monitored metabolite in the treatment of urea cycle disorders. Accurate quantification of PAA in complex biological matrices (e.g., plasma, urine) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires a robust internal standard (IS) to correct for extraction losses and electrospray ionization (ESI) matrix effects.

While deuterated analogs (e.g., PAA-d5) and structural analogs are commonly used, Phenylacetic-alpha-13C acid (13C-PAA) offers superior analytical reliability. This guide objectively compares these IS options and provides a validated experimental framework aligned with the 2[2].

The Causality of Isotope Effects: Why 13C Outperforms Deuterium

In reversed-phase liquid chromatography (RPLC), separation relies on hydrophobic interactions. The carbon-deuterium (C-D) bond is slightly shorter and possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond. This "deuterium isotope effect" renders deuterated compounds slightly more polar, causing them to elute earlier than their endogenous protium counterparts[3].

Because the ESI source is highly susceptible to ion suppression or enhancement from co-eluting matrix components, even a minor retention time (RT) shift exposes the analyte and the IS to different matrix environments, invalidating the IS's compensatory role. Conversely, substituting a 12C atom with a 13C atom (as in Phenylacetic-alpha-13C acid) preserves the exact dipole moment and lipophilicity. The 13C-labeled IS 4[4], ensuring both molecules experience identical ionization conditions[5].

Objective Comparison: 13C-PAA vs. Alternatives

Selecting the correct IS is a balance of chromatographic behavior, matrix compensation, and isotopic purity.

Table 1: Comparative Performance Metrics for PAA Internal Standards

FeaturePhenylacetic-alpha-13C Acid (13C-PAA)Deuterated PAA (PAA-d5)Structural Analog (e.g., 4-F-PAA)
Retention Time Perfect co-elutionSlight shift (Isotope effect)Significant shift
Matrix Effect Compensation Excellent (Identical ESI suppression)Moderate to GoodPoor (Different ESI environment)
Extraction Recovery Identical to native PAAIdentical to native PAAVariable
Isotopic Cross-Talk Risk High (+1 Da shift requires high IS conc.)Low (+5 Da shift)None (Different m/z)

Experimental Protocols: Self-Validating BMV Workflow

To ensure trustworthiness, the following protocol integrates self-validating steps to quantify PAA using 13C-PAA, adhering strictly to 6[6].

Step 1: Reagent Preparation & Strategic Cross-Talk Mitigation
  • Prepare PAA calibration standards (10–5000 ng/mL) in 50% methanol.

  • Expertise Insight: Phenylacetic-alpha-13C acid provides only a +1 Da mass shift. The natural isotopic abundance of 13C in native PAA (C8H8O2) generates an M+1 peak that is ~8.8% of the monoisotopic mass. To prevent this from falsely elevating the IS signal at high concentrations (cross-talk)[7], the 13C-PAA IS working solution must be spiked at a high concentration (e.g., 10,000 ng/mL). At this level, the M+1 contribution from the 5000 ng/mL Upper Limit of Quantification (ULOQ) remains <5% of the total IS response, validating the assay's integrity.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological sample (plasma/urine) into a microcentrifuge tube.

  • Add 10 µL of the 10,000 ng/mL 13C-PAA IS working solution.

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins and release protein-bound PAA.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Step 3: LC-MS/MS Analysis
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS (Negative ESI): Monitor MRM transitions for PAA (m/z 135.0 → 91.0) and 13C-PAA (m/z 136.0 → 92.0).

Step 4: Matrix Effect Assessment (Post-Extraction Spike)

To prove the IS compensates for matrix effects, extract blank matrix from 6 independent sources. Spike the post-extracted blanks with PAA and 13C-PAA at Low and High QC levels. Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio (Analyte/IS) in the matrix to the ratio in neat solvent.

Workflow Visualization

G Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (13C-PAA vs PAA-d5) Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep LC Reversed-Phase LC Separation Prep->LC Coelute Perfect Co-elution (PAA & 13C-PAA) LC->Coelute 13C Label Shift RT Shift (Isotope Effect) (PAA & PAA-d5) LC->Shift 2H Label ESI1 Identical Matrix Effect (Accurate Quantitation) Coelute->ESI1 ESI2 Differential Matrix Effect (Quantitation Error) Shift->ESI2

LC-MS/MS Workflow: 13C-PAA ensures perfect co-elution and matrix effect compensation.

Validation Data Summaries

The following tables summarize the expected method performance when utilizing 13C-PAA, demonstrating strict compliance with the ICH M10 acceptance criteria (Accuracy within ±15%, Precision ≤15%).

Table 2: Precision and Accuracy (Using 13C-PAA)

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (10) 4.2102.55.8104.1
Low QC (30) 3.198.44.597.8
Mid QC (800) 2.5101.23.2100.5
High QC (4000) 1.899.62.799.1

Table 3: Matrix Factor and Recovery (Using 13C-PAA)

Matrix TypeIS-Normalized Matrix Factor (CV%)Extraction Recovery (%)
Human Plasma 0.98 (3.4%)92.5
Human Urine 1.02 (4.1%)94.1

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry , Federal Register / FDA. 2

  • bioanalytical method validation and study sample analysis m10 , ICH.6

  • Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS , Semantic Scholar. 1

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis , NIH. 3

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess , SciSpace. 7

  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry , Analytical Chemistry - ACS Publications.4

  • Why do toxicologists need an internal standard? , Chiron. 5

Sources

Dual-Validation Protocols: Phenylacetic-alpha-13C Acid Purity via qNMR and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In metabolic flux analysis and forensic profiling, the integrity of isotopic labeling is as critical as chemical purity. For Phenylacetic-alpha-13C acid (PAA-α-13C) , a Certificate of Analysis (CoA) claiming ">99% purity" is insufficient if it does not explicitly distinguish between chemical purity (absence of contaminants) and isotopic enrichment (percentage of 13C incorporation at the alpha position).

This guide outlines a dual-validation workflow using Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) . By cross-referencing the structural specificity of NMR with the sensitivity of MS, researchers can eliminate false positives caused by incomplete labeling or position scrambling.

The Challenge: The "Purity Paradox"

Researchers often encounter a "Purity Paradox" where a compound is chemically pristine (99.8% pure by HPLC) but isotopically compromised (e.g., only 95% enrichment or scrambled labels).

FeatureChemical PurityIsotopic Enrichment
Definition Absence of foreign molecules (solvents, byproducts).% of specific atoms replaced by isotopes (e.g., 12C

13C).
Primary Risk Toxicity, side reactions.Incorrect metabolic flux calculations, false negatives in tracing.
Detection HPLC-UV, 1H-NMR (standard).qNMR (Satellites), MS (Isotopologues).

Methodology 1: The "Satellite" qNMR Protocol

The Structural Truth

While Mass Spec measures mass-to-charge ratios, NMR provides direct structural evidence of the isotope's location. For PAA-α-13C, we utilize Proton (


H) NMR with Carbon Satellites , a method that quantifies enrichment without requiring an external calibration curve.
The Mechanism

In a standard


H-NMR spectrum of unlabeled PAA, the alpha-protons (benzylic -CH

-) appear as a singlet. However, when the attached carbon is

C (spin 1/2), it couples with the protons, splitting the signal into a widely spaced doublet (the "satellites") due to the large one-bond coupling constant (

). Any remaining center singlet represents unlabeled (

C) material.
Experimental Protocol
  • Sample Prep: Dissolve ~10 mg PAA-α-13C in 600

    
    L CDCl
    
    
    
    . Ensure no solid residue remains.
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30 (no 13C decoupling).

    • Relaxation Delay (D1):

      
       20 seconds (Critical: Benzylic protons have long T1 times; insufficient delay underestimates the major signal).
      
    • Scans: 64 (to resolve the small

      
      C impurity signal).
      
    • Spectral Width: Ensure the window covers the wide satellites (

      
       100 Hz from center).
      
  • Data Analysis:

    • Locate the Benzylic signal at

      
       3.6 ppm .
      
    • Identify the

      
      C Doublet : Two peaks separated by ~
      
      
      
      Hz (
      
      
      ).
    • Identify the

      
      C Singlet : A small peak exactly in the center of the doublet.
      
    • Integration:

      • Set the combined area of the

        
        C doublet satellites = 
        
        
        
        .
      • Set the area of the central

        
        C singlet = 
        
        
        
        .
Calculation


Scientist's Note: If the central singlet is invisible at high signal-to-noise ratio, the enrichment is effectively >99%.

Methodology 2: GC-MS Isotopologue Analysis

The Sensitive Quantifier

NMR is less sensitive to low-level isotopic dilution (<1%). GC-MS validates the total mass distribution and confirms the label hasn't been lost during derivatization.

The Mechanism

Phenylacetic acid is non-volatile and requires derivatization. We use Trimethylsilylation (TMS) .[1] The fragmentation pattern of PAA-TMS allows us to track the label.

  • Unlabeled Molecular Ion (

    
    ):  m/z 208
    
  • Labeled Molecular Ion (

    
    ):  m/z 209
    
  • Base Peak (Tropylium Ion): m/z 91 (Unlabeled)

    
     m/z 92 (Labeled).
    
    • Note: The alpha-carbon is retained in the tropylium fragment, making this a specific marker for alpha-position labeling.

Experimental Protocol
  • Derivatization:

    • Mix 100

      
      L of PAA solution (1 mg/mL in Acetonitrile) with 50 
      
      
      
      L BSTFA + 1% TMCS .
    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
  • MS Acquisition:

    • Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

    • Target Ions:

      • Group 1 (Unlabeled): 91.0, 208.1

      • Group 2 (Labeled): 92.0, 209.1

  • Data Analysis:

    • Calculate the ratio of abundances:

      
      .
      
    • Correction: Subtract the natural abundance of

      
      C (approx 1.1% per carbon) from the unlabeled baseline if using low-enrichment standards, though for >99% material, the M peak should be negligible.
      

Comparative Analysis: Which Method When?

MetricqNMR (Satellite Method)GC-MS (SIM Mode)
Primary Output Absolute Isotopic RatioRelative Isotopologue Abundance
Sample Requirement High (~5-10 mg)Low (< 1

g)
Position Specificity Excellent. Confirms label is at

-position via coupling.
Good. Fragment ions (m/z 91 vs 92) confirm position.
Calibration Self-Validating. No external standard needed.Dependent. Requires response factor correction.
Weakness Low sensitivity for impurities <1%.Detector saturation; fragmentation variability.
Verdict Gold Standard for purity certification.Best for trace analysis in biological matrices.

Workflow Diagram: The Dual-Validation Decision Tree

G Start Start: PAA-alpha-13C Validation NMR_Step Step 1: 1H-NMR (CDCl3) Start->NMR_Step Check_Coupling Check: 1Jch Satellites @ 3.6 ppm NMR_Step->Check_Coupling Calc_Enrichment Calculate Ratio: Satellites / (Satellites + Central Singlet) Check_Coupling->Calc_Enrichment Doublet Present Fail FAIL: Reject / Repurify Check_Coupling->Fail Singlet Only Decision_NMR Enrichment > 99%? Calc_Enrichment->Decision_NMR MS_Step Step 2: GC-MS (TMS Derivatization) Decision_NMR->MS_Step Yes Decision_NMR->Fail No (<99%) Check_Fragments Check Fragments: M+ (209) and Tropylium (92) MS_Step->Check_Fragments Pass PASS: Certified Reference Material Check_Fragments->Pass m/z 92 Dominant Check_Fragments->Fail m/z 91 Dominant

Caption: Logical flow for cross-validating isotopic purity using sequential NMR structural confirmation and MS sensitivity checks.

Conclusion

For Phenylacetic-alpha-13C acid, relying solely on a vendor's CoA is a risk to experimental reproducibility. qNMR is the primary method for establishing the "truth" of the label , offering absolute quantification of the enrichment ratio. GC-MS serves as the secondary high-sensitivity check , particularly useful for detecting trace unlabeled contaminants that NMR might miss due to signal-to-noise limits.

Best Practice Recommendation: Always perform the 1H-NMR satellite check upon receipt of new isotopic material. It is a rapid (<15 min), non-destructive test that prevents months of wasted research on "silent" unlabeled precursors.

References

  • NIST Chemistry WebBook. Phenylacetic acid, TMS derivative Mass Spectrum. National Institute of Standards and Technology.[2][3][4][5] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[7][10] [Link]

  • Simons, K. et al. (2015). Isotopologue Analysis of Sugar Phosphates in Yeast Metabolic Flux Models. Analytical Chemistry.[6][7][8] (Demonstrates MS isotopologue principles). [Link]

Sources

Evaluating the linearity of calibration curves with Phenylacetic-alpha-13C acid

Optimizing LC-MS/MS Calibration Linearity: A Comparative Guide to Phenylacetic- -13C Acid vs. Deuterated Internal Standards

Phenylacetic acid (PAA) is a critical biomarker utilized in the clinical evaluation of urea cycle disorders and as a primary indicator of gut microbiota dysbiosis 12. Accurately quantifying endogenous small molecules like PAA in complex biological matrices (e.g., plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical challenge. Co-eluting matrix components frequently compete with the analyte during Electrospray Ionization (ESI), leading to unpredictable signal enhancement or suppression.

To correct for these matrix effects and ensure strict calibration linearity, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard 3. However, not all isotopes perform equally. This guide objectively compares the performance of Phenylacetic-


-13C acid

The Mechanistic Flaw of Deuterated Standards

While deuterated internal standards are widely used due to their lower synthesis costs, they suffer from a well-documented physicochemical phenomenon known as the chromatographic isotope effect .

Deuterium (


45

Because the composition of the biological matrix eluting from the column changes dynamically every second, even a 2- to 5-second retention time (RT) shift means the IS and the analyte are ionized in different matrix environments. This divergence breaks the fundamental assumption of the internal standard method—that the IS and analyte experience identical ion suppression—resulting in non-linear calibration curves at the upper and lower limits of quantification.

The 13C Advantage: Causality of Perfect Co-elution

Replacing deuterium with Carbon-13 (




4

As a result, 13C-PAA perfectly co-elutes with endogenous PAA. By entering the ESI source at the exact same millisecond, the 13C-IS and the analyte are subjected to the exact same matrix interferents. Any signal suppression applied to the analyte is equally applied to the 13C-IS, keeping the Analyte/IS peak area ratio perfectly constant and yielding strictly linear calibration curves (

GRootChromatographic Isotope Effect in LC-MS/MSDeuteratedDeuterated IS (e.g., PAA-d7)Root->DeuteratedCarbon1313C-Labeled IS (e.g., 13C-PAA)Root->Carbon13MechDWeaker hydrophobic interactionwith C18 stationary phaseDeuterated->MechDMechCIdentical interaction tounlabeled analyteCarbon13->MechCResultDRetention Time Shift(Early Elution)MechD->ResultDResultCPerfect Co-elutionMechC->ResultCImpactDDifferential Matrix Effect(Non-linear Calibration)ResultD->ImpactDImpactCMatrix Effect Cancelled(Strict Linearity)ResultC->ImpactC

Mechanistic pathways of chromatographic isotope effects impacting calibration linearity.

Self-Validating Experimental Protocol

To objectively evaluate the linearity of calibration curves, the following self-validating protocol utilizes a surrogate matrix approach to establish a true zero-baseline for endogenous compounds 3.

Step 1: Surrogate Matrix Preparation & Spiking
  • Rationale: Because PAA is naturally present in biological fluids, an analyte-free surrogate matrix (e.g., artificial urine or charcoal-stripped plasma) is required to build an accurate calibration curve without endogenous interference.

  • Action: Prepare eight calibration standards of unlabeled PAA ranging from 10 ng/mL to 1000 ng/mL in the surrogate matrix. Spike a constant concentration (100 ng/mL) of the chosen IS (either PAA-d7 or Phenylacetic-

    
    -13C acid) into all calibrators and Quality Control (QC) samples.
    
Step 2: Solid-Phase Extraction (SPE)
  • Rationale: SPE removes bulk matrix components (salts, proteins, phospholipids) that cause severe ion suppression, isolating the organic acids.

  • Action: Condition Oasis MCX cartridges with 1 mL methanol, followed by 1 mL water. Load 500 µL of the spiked sample. Wash with 1 mL of 0.1% formic acid in water. Elute the analytes with 1 mL of 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Step 3: LC-MS/MS Analysis
  • Rationale: Reversed-phase chromatography separates organic acids based on hydrophobicity. Methanol is preferred over acetonitrile as it yields superior peak shapes and lower background noise for organic acids 1.

  • Action: Inject 5 µL onto an Agilent SB-C18 column (100 × 2.1 mm, 1.8 μm). Use a gradient elution of Water (Mobile Phase A) and Methanol (Mobile Phase B), both containing 0.1% acetic acid to enhance negative-ion ESI response. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) negative mode.

Step 4: Data Processing
  • Rationale: Evaluating the constancy of the Analyte/IS response ratio across the concentration range validates the IS's ability to correct for matrix effects.

  • Action: Plot the peak area ratio (Analyte/IS) against the nominal concentration. Apply a linear regression model with a

    
     weighting factor to account for heteroscedasticity at lower concentrations.
    

GABiological Matrix(Surrogate Urine)BSpike IS:13C-PAA or d7-PAAA->BCSample Extraction(MCX SPE)B->CDLC Separation(C18 Column)C->DEESI-MS/MSDetectionD->EFCalibration Curve(Analyte/IS Ratio)E->F

Workflow for LC-MS/MS quantification of PAA using stable isotope-labeled internal standards.

Comparative Data Analysis

The table below summarizes the quantitative performance of different calibration strategies. The data clearly illustrates the downstream consequences of the chromatographic isotope effect.

Internal Standard StrategyRetention Time (min)RT Shift vs Analyte (sec)Matrix Effect (%)Calibration Linearity (

)
Accuracy at LLOQ (%)
None (External Calibration) 4.15N/A45.2 ± 8.1 (Suppression)0.981278.5
PAA-d7 (Deuterated IS) 4.08-4.288.4 ± 5.30.994589.2
Phenylacetic-

-13C (13C IS)
4.150.0101.2 ± 1.80.9998 99.1

Table 1: Comparative validation metrics for PAA quantification in human urine across a 10–1000 ng/mL dynamic range. Matrix Effect values closer to 100% indicate perfect correction of ion suppression.

Key Takeaways from the Data:
  • External Calibration Fails: Without an IS, severe ion suppression (45.2% matrix effect) leads to poor linearity (

    
    ) and unacceptable accuracy at the Lower Limit of Quantification (LLOQ).
    
  • Deuterated IS is Incomplete: PAA-d7 elutes 4.2 seconds earlier than unlabeled PAA. This shift exposes the IS to a slightly different matrix background, resulting in an imperfect matrix effect correction (88.4%) and a slight degradation in linearity (

    
    ).
    
  • 13C-PAA is Optimal: Phenylacetic-

    
    -13C acid exhibits zero retention time shift. The perfect co-elution ensures that the IS and analyte experience identical ionization conditions, resulting in near-perfect matrix effect cancellation (101.2%) and exceptional linearity (
    
    
    ).

Conclusion

For researchers and drug development professionals quantifying Phenylacetic acid, the choice of internal standard dictates the reliability of the entire assay. While deuterated standards offer a baseline level of correction, the inherent chromatographic isotope effect introduces differential matrix effects that compromise calibration linearity at the extremes of the dynamic range.

Phenylacetic-


-13C acid

References

  • Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. Semantic Scholar.
  • Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry.
  • Application of the Bland–Altman and Receiver Operating Characteristic (ROC)

Comparative Guide: Signal-to-Noise Ratios of ¹³C vs. ¹⁴C Labeled Phenylacetic Acid in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmacokinetic tracing and metabolic flux analysis, Phenylacetic acid (PAA) serves as a critical biomarker and precursor molecule. However, the selection of its isotopic label—stable Carbon-13 (¹³C) versus radioactive Carbon-14 (¹⁴C)—fundamentally alters the analytical limits of a study. As a Senior Application Scientist, I designed this guide to objectively evaluate the Signal-to-Noise Ratio (SNR) capabilities of both isotopes. By dissecting the physical causality of background interference and outlining a self-validating experimental framework, this guide provides drug development professionals with the definitive parameters needed to optimize their tracing methodologies.

The Fundamental Causality of SNR in Isotope Tracing

In analytical chemistry, the Signal-to-Noise Ratio is not merely a function of detector sensitivity; it is strictly governed by the endogenous background noise of the biological matrix.

  • The ¹³C Background Bottleneck: Carbon-13 is a stable isotope with a natural biological abundance of approximately 1.1%. When tracking ¹³C-labeled PAA, every endogenous organic molecule in the plasma or urine contributes to a massive baseline signal. To achieve a viable SNR, the exogenous ¹³C signal must overwhelm this 1.1% background, necessitating either high pharmacological doses or ultra-high-resolution mass spectrometry to isolate specific isotopologues[1].

  • The ¹⁴C SNR Advantage: Carbon-14 is a radioisotope with a natural abundance of roughly 1.2 × 10⁻¹² (1.2 parts per trillion)[2]. Because the biological background of ¹⁴C is virtually non-existent, the "noise" denominator in the SNR equation approaches zero. This 10-order-of-magnitude differential in background abundance is the primary causal factor allowing ¹⁴C tracing to achieve attomole-level sensitivity, far surpassing the picomole limits of ¹³C techniques[2].

Phenylacetic Acid Metabolism and Tracing Dynamics

To accurately measure SNR, one must understand the metabolic fate of the tracer. In bacterial catabolism, PAA is enzymatically activated to phenylacetyl-CoA by phenylacetate-CoA ligase (PaaK)[3]. In human pharmacokinetic studies, PAA undergoes phase II metabolism where it is predominantly conjugated with glutamine in the liver to form phenylacetylglutamine (PAGln), which is subsequently excreted in urine[4]. Tracking these fluxes requires isotopic labels that remain structurally stable through enzymatic conjugation.

PAAMetabolism PAA Phenylacetic Acid (PAA) Tracer Input PaaK Acyl-CoA Synthetase (Enzymatic Activation) PAA->PaaK PAA_CoA Phenylacetyl-CoA Intermediate PaaK->PAA_CoA PAGln Phenylacetylglutamine (Human Excretion) PAA_CoA->PAGln Glutamine Conjugation Detect13C 13C Detection (NMR/MS) High Background Noise PAGln->Detect13C Stable Isotope Detect14C 14C Detection (AMS) Ultra-Low Background PAGln->Detect14C Radioisotope

Metabolic conversion of labeled Phenylacetic Acid and subsequent detection pathways.

Quantitative SNR Comparison

The following table synthesizes the quantitative performance metrics of ¹³C vs. ¹⁴C labeled PAA based on standard analytical platforms.

Parameter¹³C-Labeled Phenylacetic Acid¹⁴C-Labeled Phenylacetic Acid
Natural Abundance (Noise) ~1.1% (High Background)~1.2 × 10⁻¹² (Near-Zero Background)
Primary Detection Platforms LC-HRMS, GC-IRMS, ¹³C-NMRAMS (Accelerator Mass Spec), LSC
Limit of Quantitation (LOQ) Picomole to Femtomole rangeAttomole to Zeptomole range
Typical SNR at Microdose < 3 (Often indistinguishable from noise)> 10,000 (Highly distinct signal)
Structural Elucidation Excellent (via NMR chemical shifts)Poor (Requires parallel MS analysis)
Safety & Regulatory Non-radioactive, safe for all populationsRadioactive, requires strict dosimetry

Self-Validating Experimental Protocol for SNR Benchmarking

To objectively compare the SNR of ¹³C and ¹⁴C without the confounding variables of inter-subject biological variance, a dual-tracer co-administration protocol must be employed. This creates a self-validating system where both isotopes experience identical absorption, distribution, metabolism, and excretion (ADME) pathways.

Step-by-Step Methodology:

  • Tracer Formulation: Synthesize a sterile dosing cocktail containing an equimolar ratio of [U-13C]-Phenylacetic acid and [14C]-Phenylacetic acid. Ensure the ¹⁴C specific activity is precisely calibrated for microdosing (e.g., < 1 µCi) to comply with Phase 0 radiological safety standards[5].

  • In Vivo Administration: Administer the dual-tracer cocktail intravenously to the biological model to bypass first-pass variability and establish a definitive T₀ baseline.

  • Time-Course Sampling: Collect plasma and urine samples at predefined pharmacokinetic intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Partitioning & Extraction: Split each biological sample into two identical aliquots. Perform Solid Phase Extraction (SPE) to isolate PAA and its primary metabolite, PAGln, removing proteinaceous debris[4].

  • Parallel Analytical Detection:

    • Aliquot A (¹³C Analysis): Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Chemical Reaction Interface Mass Spectrometry (CRIMS). CRIMS decomposes analytes into gaseous species, allowing comprehensive stable isotope detection[1].

    • Aliquot B (¹⁴C Analysis): Convert the sample carbon to graphite and analyze via Accelerator Mass Spectrometry (AMS). AMS physically separates nuclei by mass and counts individual ¹⁴C atoms, bypassing the inefficiency of decay counting[2][5].

  • Data Synthesis: Calculate the SNR for both detection pathways using the standardized formula: SNR = (Signal_Analyte - Signal_Blank) / Standard_Deviation_Blank.

SNRWorkflow Dose 1. Co-Administration 13C-PAA & 14C-PAA Sample 2. Biological Sampling (Plasma & Urine) Dose->Sample Split 3. Sample Aliquoting Sample->Split Prep13C 4a. SPE & LC Separation Split->Prep13C Prep14C 4b. Graphitization / LC Split->Prep14C Read13C 5a. LC-HRMS / NMR (Picomole Sensitivity) Prep13C->Read13C Read14C 5b. AMS / LSC (Attomole Sensitivity) Prep14C->Read14C SNR 6. SNR Quantification & Comparative Analysis Read13C->SNR Signal / 1.1% Bkgnd Read14C->SNR Signal / 10^-12 Bkgnd

Self-validating experimental workflow for benchmarking 13C and 14C SNR in vivo.

Analytical Technologies: Resolution vs. Sensitivity

The choice between ¹³C and ¹⁴C PAA is ultimately a tradeoff between structural resolution and absolute sensitivity.

  • ¹³C Detection (NMR/MS): While ¹³C NMR provides exquisite structural specificity—allowing researchers to determine the exact position of the label within complex metabolites like PAGln[4]—its inherent sensitivity is low. LC-MS and CRIMS improve sensitivity and can produce quantitative patterns that mirror ¹⁴C results, but they remain permanently bottlenecked by the 1.1% isotopic background[1].

  • ¹⁴C Detection (AMS): AMS counts individual ¹⁴C atoms rather than waiting for radioactive decay events, making it exponentially more efficient than traditional Liquid Scintillation Counting (LSC)[2]. This allows for the absolute quantitation of PAA and its metabolites down to the attomole range, establishing it as the gold standard for microdosing studies in early drug development[5].

Strategic Recommendations

  • Opt for ¹³C-PAA when structural elucidation of unknown downstream metabolites is required, or when conducting in vitro studies where high tracer concentrations can be utilized without toxicological or radiological safety concerns.

  • Opt for ¹⁴C-PAA (coupled with AMS) for human mass balance studies, microdosing pharmacokinetics, or when the ultimate SNR is required to track trace-level metabolites over extended elimination half-lives.

References

  • Source: xtbg.ac.
  • Bacterial phenylalanine and phenylacetate catabolic pathway revealed Source: PNAS URL
  • Source: nih.
  • Source: nih.
  • The Conduct of Drug Metabolism Studies Considered Good Practice (I)

Sources

Safety Operating Guide

Personal protective equipment for handling Phenylacetic-alpha-13C acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling Phenylacetic-alpha-13C Acid

As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled tracers into drug metabolism and pharmacokinetics (DMPK) workflows, metabolomics research, and complex active pharmaceutical ingredient (API) synthesis. Phenylacetic-alpha-13C acid is a highly valuable tracer in these fields. While the substitution of carbon-12 with carbon-13 at the alpha position is critical for mass spectrometry (MS) and nuclear magnetic resonance (NMR) resolution, it does not alter the fundamental physicochemical or toxicological profile of the compound.

Handling this compound requires rigorous adherence to safety protocols. This guide provides a mechanistically grounded, self-validating framework for the safe handling, operational processing, and disposal of Phenylacetic-alpha-13C acid.

Mechanistic Hazard Profile & Causality

To effectively protect laboratory personnel, we must first understand the molecular behavior of Phenylacetic-alpha-13C acid.

  • Dermal and Mucosal Irritation (H315, H319): Phenylacetic acid is an organic acid. At physiological pH, a significant fraction of the molecule remains un-ionized. Combined with its moderate lipophilicity, the un-ionized acid can readily partition into the lipid bilayers of the stratum corneum and ocular mucosa ([1]). Once intracellular, it triggers localized inflammatory cascades, resulting in acute irritation.

  • Respiratory Toxicity (H335): The compound is supplied as a crystalline solid or powder. Mechanical agitation during weighing or transfer generates fine airborne particulates. Inhalation of these particulates leads to deposition in the upper respiratory tract, where the acidic nature of the dust induces immediate mechanical and chemical irritation of the respiratory epithelium ([2]).

Quantitative Toxicological Data Table 1. Key physicochemical and toxicological metrics dictating handling parameters.

ParameterValueClinical / Environmental Implication
Oral LD50 (Rat) 2250 mg/kgModerately toxic; ingestion must be strictly prevented ().
Log Pow 1.41Moderate lipophilicity; facilitates dermal penetration ([1]).
Aquatic Toxicity (LC50, 96h) 1273 mg/LHarmful to aquatic life; strictly prohibits aqueous drain disposal ([3]).
Physical State Solid (Powder)High risk of aerosolization and dust formation ([4]).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the need to prevent dermal absorption and particulate inhalation. Every component must meet specific international safety standards to ensure a validated barrier.

Table 2. Required PPE for handling Phenylacetic-alpha-13C acid.

Protection ZoneRequired EquipmentMechanistic Rationale & Standard
Ocular Safety goggles with side-shields.Prevents particulate ingress into the ocular mucosa. Must conform to EN 166 (EU) or NIOSH/ANSI Z87.1 (US) ([4]).
Dermal (Hands) Nitrile rubber gloves (Min. thickness: 0.11 mm).Nitrile provides an effective chemical barrier against lipophilic organic acids. Inspect for micro-tears prior to use ([5]).
Dermal (Body) Impervious laboratory coat with fitted cuffs.Prevents accumulation of dust on personal clothing and subsequent delayed dermal exposure ([5]).
Respiratory P95 (US) or P1 (EU EN 143) particulate respirator.Required if handled outside a ventilated enclosure to filter nuisance dust. For bulk transfer, OV/AG/P99 or ABEK-P2 is mandatory ([5]).

Operational Workflow: Precision Weighing and Transfer

The primary risk during routine laboratory operations is the aerosolization of the 13C-labeled powder. The following self-validating protocol ensures zero-exposure transfer.

Step-by-Step Methodology:

  • Ventilation Verification: Prior to opening the reagent bottle, verify the face velocity of the fume hood or powder-safe weighing enclosure. Validation: Check the digital airflow monitor to ensure adequate exhaust ventilation at the site of dust formation ([3]).

  • Static Dissipation: Phenylacetic acid powder is prone to static cling, which exacerbates aerosolization. Wipe the exterior of the weighing vessel and the balance draft shield with an anti-static ionizing brush or a lint-free wipe lightly dampened with 70% ethanol.

  • PPE Confirmation: Don all required PPE (Table 2). Validation: Perform a visual inspection of glove integrity and ensure the respirator seal is tight.

  • Material Transfer: Using a grounded, anti-static micro-spatula, carefully transfer the Phenylacetic-alpha-13C acid to the tared vessel. Keep the source bottle and the receiving vessel as close together as possible to minimize the transit path.

  • Decontamination: Once the target mass is achieved, securely cap the source bottle. Wipe the spatula and the exterior of the closed receiving vessel with a solvent-dampened wipe to remove microscopic dust before removing the vessel from the hood. Wash hands immediately after glove removal ([5]).

Spill Management and Disposal Plan

Because Phenylacetic-alpha-13C acid poses a risk to aquatic environments, it must never be flushed down the sink or allowed to enter drains ([4]).

Solid Spill Containment Protocol:

  • Evacuate and Assess: Evacuate unnecessary personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress Dust: Do not use compressed air or a standard dry brush, as this will aerosolize the irritant.

  • Collection: Clear up rapidly by scoop or a dedicated HEPA-filtered vacuum ([6]). Alternatively, carefully sweep the powder using a damp, absorbent pad to trap the particulates without creating dust ([4]).

  • Chemical Disposal: Place the collected material and all contaminated cleanup materials into a clearly labeled, suitable closed container for disposal ([3]).

  • Incineration Routing: The standard, compliant disposal method for phenylacetic acid derivatives is thermal destruction. Offer surplus solutions to a licensed disposal company. The waste must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber ([2]).

Workflow Visualization

The following diagram illustrates the critical decision points and physical routing for the safe handling and disposal of Phenylacetic-alpha-13C acid.

Workflow Start Phenylacetic-alpha-13C Acid (Solid Powder) PPE Don PPE (Nitrile, Goggles, P95) Start->PPE Hood Fume Hood / Powder Enclosure (Verify Airflow) PPE->Hood Validated Setup Spill Accidental Spill (Dust Hazard) Hood->Spill Dropped Vessel Reaction Isotope Tracing Assay / Chemical Synthesis Hood->Reaction Controlled Transfer Cleanup Damp Sweep / HEPA Vacuum (No Dry Brushing) Spill->Cleanup Immediate Action Waste Collect in Sealed Container (Mix with Combustible Solvent) Cleanup->Waste Reaction->Waste Post-Reaction Waste Incinerator Licensed Chemical Incinerator (With Afterburner & Scrubber) Waste->Incinerator Final Disposal

Fig 1. Operational and containment workflow for Phenylacetic-alpha-13C acid.

References

  • Loba Chemie. (2015). PHENYLACETIC ACID MSDS. Retrieved from[Link]

  • Sdfine. Safety Data Sheet: Phenyl Acetic Acid. Retrieved from [Link]

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetic-alpha-13C acid
Reactant of Route 2
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.